Opipramol-d4
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[4-(3-benzo[b][1]benzazepin-11-ylpropyl)piperazin-1-yl]-1,1,2,2-tetradeuterioethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O/c27-19-18-25-16-14-24(15-17-25)12-5-13-26-22-8-3-1-6-20(22)10-11-21-7-2-4-9-23(21)26/h1-4,6-11,27H,5,12-19H2/i18D2,19D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNZFUWZUGRBMHL-AUZVCRNNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCN2C3=CC=CC=C3C=CC4=CC=CC=C42)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])O)N1CCN(CC1)CCCN2C3=CC=CC=C3C=CC4=CC=CC=C42 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Mechanism of Action of Opipramol-d4 at Sigma-1 Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Published: November 6, 2025
Abstract
This technical guide provides an in-depth examination of the mechanism of action of Opipramol-d4 at the sigma-1 receptor (S1R). Opipramol, a clinically effective anxiolytic and antidepressant, functions primarily as a high-affinity agonist at sigma-1 receptors.[1][2][3][4] Its deuterated analogue, this compound, is expected to share an identical pharmacodynamic profile, with potential alterations in its pharmacokinetic properties, such as metabolic stability. This document details the binding characteristics, core molecular activation, and subsequent modulation of key intracellular signaling pathways. Quantitative data are summarized, detailed experimental methodologies are provided, and complex molecular interactions are visualized through signaling pathway diagrams to offer a comprehensive resource for research and development professionals.
Introduction to Opipramol and the Sigma-1 Receptor
The sigma-1 receptor (S1R) is a unique ligand-operated intracellular chaperone protein predominantly located at the mitochondria-associated membrane (MAM) of the endoplasmic reticulum (ER).[5][6][7] It is distinct from opioid or other neurotransmitter receptors and plays a crucial role in regulating cellular stress responses, calcium homeostasis, ion channel activity, and neuronal survival.[5][8][9]
Opipramol is a tricyclic compound used for the treatment of generalized anxiety disorder and somatoform disorders.[3][10][11] Unlike typical tricyclic antidepressants, its therapeutic effects are not mediated by the inhibition of serotonin or norepinephrine reuptake.[1][10] Instead, its primary mechanism involves high-affinity agonism at the S1R.[1][12][13][14] The development of this compound, a deuterated version of the molecule, aims to leverage this mechanism while potentially offering an improved pharmacokinetic profile by altering its metabolism, which is primarily mediated by the CYP2D6 isoenzyme.[10] This guide will treat the mechanism of action of this compound as identical to that of Opipramol.
Binding Characteristics of Opipramol at Sigma-1 Receptors
Opipramol binds with high affinity to sigma-1 receptors. Radioligand binding assays have been employed to quantify this interaction, demonstrating its potency and selectivity. Early studies using [3H]opipramol revealed a high-affinity binding site in rat brain membranes.[15][16] The binding can be separated into a haloperidol-sensitive component, representing the sigma-1 receptor, and a haloperidol-resistant component.[15][16]
| Parameter | Value | Species/Tissue | Radioligand | Reference |
| Ki | 50 ± 8 nM | Rat Brain | --INVALID-LINK---3-PPP | [17] |
| Ki | 50 nM | Not Specified | Not Specified | [12][18] |
| Apparent Kd | 4 nM | Rat Brain Membranes | [3H]Opipramol | [15][16] |
| Bmax | 1 pmol/mg protein | Rat Brain Membranes | [3H]Opipramol (Haloperidol-sensitive) | [15][16] |
Table 1: Quantitative Binding Data for Opipramol at Sigma-1 Receptors.
Core Mechanism of Sigma-1 Receptor Activation
The activation of S1R by an agonist like Opipramol is a multi-step process initiated at the ER-mitochondrion interface.
-
Dormant State: In its inactive or dormant state, the S1R is bound to another ER chaperone protein, BiP (Binding immunoglobulin Protein).[5][9] This S1R-BiP complex is considered the resting state of the receptor.
-
Agonist Binding: The binding of an agonist, such as Opipramol, to the S1R induces a conformational change in the receptor.
-
BiP Dissociation: This conformational change leads to the dissociation of the S1R from BiP.[5][9] The release from BiP "activates" the S1R, allowing it to interact with its various client proteins and modulate their function.[9]
This fundamental activation mechanism is the gateway to the diverse downstream effects of Opipramol.
Figure 1: Core activation mechanism of the Sigma-1 Receptor by this compound.
Modulation of Cellular Signaling Pathways
Once activated, the S1R acts as a pluripotent modulator, influencing several critical intracellular signaling pathways.
Regulation of Calcium Homeostasis
A primary function of the S1R is the regulation of calcium (Ca²⁺) signaling between the ER and mitochondria.[5][7][19]
-
IP₃ Receptor Stabilization: The activated S1R translocates to and chaperones the inositol 1,4,5-trisphosphate receptor (IP₃R), particularly the IP₃R3 subtype, which is abundant at the MAM.[5] This stabilization ensures the proper and efficient transfer of Ca²⁺ from the ER lumen into the mitochondria.
-
Mitochondrial Bioenergetics: The influx of Ca²⁺ into the mitochondrial matrix stimulates enzymes of the tricarboxylic acid (TCA) cycle, boosting ATP production and enhancing cellular bioenergetics.[5]
-
Prevention of ER Stress: By maintaining proper Ca²⁺ flux, the S1R helps prevent Ca²⁺ overload in either the ER or the mitochondria, a condition that can lead to ER stress and apoptosis.[5]
Figure 2: S1R-mediated regulation of ER-mitochondrial calcium homeostasis.
Modulation of Ion Channels and Kinase Cascades
Beyond Ca²⁺ homeostasis, Opipramol-activated S1R interacts with a host of other signaling molecules.
-
Ion Channels: S1R directly interacts with and modulates the activity of various voltage-gated ion channels, including K⁺ and L-type Ca²⁺ channels, which can alter neuronal excitability.[9][19][20][21] S1R agonists have been shown to inhibit Ca²⁺ influx through L-type voltage-gated calcium channels.[21][22]
-
NMDA Receptors: Sigma-1 receptor activation can modulate the activity of NMDA receptors, which is critical for synaptic plasticity.[9][23]
-
Kinase Pathways: S1R activation can influence several pro-survival and plasticity-related kinase cascades, including Protein Kinase C (PKC), Brain-Derived Neurotrophic Factor (BDNF)/TrkB signaling, and the downstream pathways involving ERK and AKT.[9][20][24] For instance, S1R can amplify dopamine D1 receptor signaling via a PKC-dependent pathway.[24]
Figure 3: Downstream modulation of ion channels and kinase pathways by active S1R.
Functional Outcomes of Sigma-1 Receptor Agonism
The molecular activities of Opipramol translate into measurable functional effects at the cellular level, which are believed to underpin its therapeutic efficacy. Functional assays, such as measuring ion flux following depolarization, are used to characterize these outcomes.
| Assay | Effect of Opipramol | Cell Type | Implication | Reference |
| KCl-induced Ca²⁺ Influx | Inhibition by 43% | PC12 Cells | Agonist activity, modulation of voltage-gated Ca²⁺ channels | [22] |
| Dopamine Metabolism | Increased | Rat Striatum, Olfactory Tubercle | Modulation of dopaminergic systems | [17] |
Table 2: Functional Cellular Effects of Opipramol Mediated by Sigma-1 Receptors.
Experimental Protocols
Reproducing and building upon existing research requires detailed methodologies. Below are standardized protocols for key assays used to characterize the interaction of ligands like this compound with the S1R.
Protocol: Competitive Radioligand Binding Assay for Kᵢ Determination
This protocol determines the binding affinity (Kᵢ) of a test compound (e.g., this compound) by measuring its ability to compete with a known radioligand for S1R binding.
Workflow:
Figure 4: Workflow for a competitive radioligand binding assay.
Detailed Steps:
-
Tissue Preparation: Homogenize guinea pig liver tissue, which has a high density of S1R, in ice-cold 50 mM Tris-HCl buffer. Centrifuge the homogenate and resuspend the resulting pellet (membrane fraction) in fresh buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a final volume of 1 mL of 50 mM Tris-HCl buffer (pH 8.0), combine:
-
Membrane protein (e.g., 0.5 mg/mL).
-
A fixed concentration of radioligand (e.g., 2.4 nM [³H]-(+)-pentazocine).
-
A range of concentrations of the unlabeled test compound (this compound).
-
For non-specific binding, add a high concentration of an unlabeled S1R ligand (e.g., 10 µM haloperidol).
-
-
Incubation: Incubate the mixture at 37°C for 90-120 minutes to reach equilibrium.[25]
-
Harvesting: Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the retained radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) by fitting the competition data to a one-site sigmoidal dose-response curve using non-linear regression. Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.
Protocol: Functional Calcium Influx Assay
This protocol assesses the functional activity (agonist vs. antagonist) of a test compound by measuring its effect on Ca²⁺ influx through voltage-gated calcium channels (VGCCs).
Detailed Steps:
-
Cell Culture: Culture PC12 cells or other suitable neuronal cell lines in appropriate medium. Plate cells onto 96-well plates suitable for fluorescence measurement.
-
Dye Loading: Load the cells with a Ca²⁺-sensitive fluorescent indicator dye (e.g., Fluo-4 AM) in a buffered salt solution for 30-60 minutes at 37°C.
-
Compound Pre-incubation: Wash the cells to remove excess dye. Pre-incubate the cells with varying concentrations of the test compound (this compound) or controls (known agonist like (+)-pentazocine, known antagonist like haloperidol) for 10-20 minutes.
-
Depolarization and Measurement: Place the plate in a fluorescence plate reader. Establish a baseline fluorescence reading. Inject a depolarizing stimulus, such as a high concentration of potassium chloride (KCl, e.g., 80 mM), to open VGCCs.[22]
-
Data Acquisition: Record the change in fluorescence intensity over time. The peak fluorescence intensity corresponds to the maximum intracellular Ca²⁺ concentration.
-
Data Analysis: Normalize the fluorescence change to the baseline. Compare the peak Ca²⁺ influx in cells treated with the test compound to the vehicle control. Agonists of S1R are expected to inhibit the KCl-induced Ca²⁺ influx, while antagonists typically have no effect on their own.[22]
Conclusion
The mechanism of action of this compound at the sigma-1 receptor is defined by its role as a high-affinity agonist. Its binding initiates a conformational change that releases the S1R from its inhibitory chaperone, BiP. The activated S1R then modulates a range of critical cellular functions, most notably the regulation of ER-mitochondrial Ca²⁺ homeostasis via stabilization of IP₃ receptors. Furthermore, it influences neuronal excitability and pro-survival signaling through its interaction with various ion channels and kinase cascades. This multifaceted mechanism, distinct from classic antidepressants, underpins its therapeutic efficacy in anxiety and related disorders. The detailed protocols and pathways described in this guide provide a foundational framework for further research and development of novel S1R-targeting therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Neuropharmacology of the anxiolytic drug opipramol, a sigma site ligand. | Sigma-Aldrich [sigmaaldrich.com]
- 3. What is Opipramol Hydrochloride used for? [synapse.patsnap.com]
- 4. Consecutive Controlled Case Series on Effectiveness of Opipramol in Severe Sleep Bruxism Management—Preliminary Study on New Therapeutic Path [mdpi.com]
- 5. Frontiers | The Sigma-1 Receptor in Cellular Stress Signaling [frontiersin.org]
- 6. Specific detection and deletion of the Sigma-1 receptor in neurons and glial cells for functional characterization in vivo | bioRxiv [biorxiv.org]
- 7. Frontiers | Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. Targeting ligand-operated chaperone sigma-1 receptors in the treatment of neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Opipramol - Wikipedia [en.wikipedia.org]
- 11. Opipramol dihydrochloride [api.polpharma.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. What is the mechanism of Opipramol Hydrochloride? [synapse.patsnap.com]
- 14. Sigma receptor (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 15. [3H]opipramol labels a novel binding site and sigma receptors in rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. [3H]opipramol labels a novel binding site and sigma receptors in rat brain membranes [inis.iaea.org]
- 17. Neurochemical characterization of dopaminergic effects of opipramol, a potent sigma receptor ligand, in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
- 19. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 20. Frontiers | Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases [frontiersin.org]
- 21. Sigma-1 receptor stimulation attenuates calcium influx through activated L-type Voltage Gated Calcium Channels in purified retinal ganglion cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. hzdr.de [hzdr.de]
- 23. Opipramol, a potent sigma ligand, is an anti-ischemic agent: neurochemical evidence for an interaction with the N-methyl-D-aspartate receptor complex in vivo by cerebellar cGMP measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Sigma-1 receptors amplify dopamine D1 receptor signaling at presynaptic sites in the prelimbic cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Frontiers | Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors [frontiersin.org]
An In-depth Technical Guide to Opipramol-d4 for Research Professionals
This guide provides a comprehensive overview of the physical and chemical properties, analytical methodologies, and signaling pathways of Opipramol-d4. The information is intended for researchers, scientists, and professionals involved in drug development and analysis.
Physical and Chemical Properties
This compound is the deuterated analog of Opipramol, a tricyclic compound with anxiolytic and antidepressant properties. The incorporation of deuterium isotopes makes it a valuable tool in pharmacokinetic studies and as an internal standard for mass spectrometry-based quantification of Opipramol. Below is a summary of its key physical and chemical properties.
| Property | Value | Source |
| This compound | ||
| Molecular Formula | C23H25D4N3O | [1] |
| Molecular Weight | 367.52 g/mol | [1][2] |
| CAS Number | 1215716-70-3 | [1] |
| IUPAC Name | 2-[4-(3-benzo[b][3]benzazepin-11-ylpropyl)piperazin-1-yl]-1,1,2,2-tetradeuterioethanol | [4] |
| XLogP3 | 3.6 | [4] |
| Hydrogen Bond Donor Count | 1 | [4] |
| Hydrogen Bond Acceptor Count | 4 | [4] |
| Rotatable Bond Count | 7 | [4] |
| This compound Dihydrochloride | ||
| Molecular Formula | C23H27D4Cl2N3O | [5][6] |
| Molecular Weight | 440.44 g/mol | [5][6] |
| Appearance | White to Off-White Solid | [7] |
Experimental Protocols
The analysis and characterization of this compound involve various analytical techniques. The following protocols are based on methodologies reported for Opipramol and are applicable to its deuterated analog.
High-Performance Liquid Chromatography (HPLC)
HPLC is a fundamental technique for the separation, identification, and quantification of Opipramol and its metabolites from various matrices, including bulk drug substances, pharmaceutical formulations, and biological fluids.
-
Methodology: A common approach involves reversed-phase HPLC.
-
Column: A C18 column (e.g., Zorbax Eclipse XDB-C18) is frequently used.
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., dipotassium hydrogen orthophosphate) is typical. The gradient or isocratic elution profile would be optimized to achieve adequate separation.
-
Flow Rate: A flow rate of around 1.0 mL/min is often employed.
-
Detection: UV detection is commonly performed at a wavelength of approximately 256 nm or 257 nm.
-
Quantification: A calibration curve is generated using standards of known concentrations to quantify the analyte in the sample.
-
Mass Spectrometry (MS)
Mass spectrometry, often coupled with liquid chromatography (LC-MS), is a powerful tool for the sensitive and selective detection and quantification of this compound.
-
Methodology:
-
Ionization: Electrospray ionization (ESI) is a suitable ionization technique for Opipramol.
-
Analysis: For quantitative analysis, tandem mass spectrometry (MS/MS) is employed in multiple reaction monitoring (MRM) mode. This involves selecting a specific precursor ion for this compound and monitoring a characteristic product ion.
-
Internal Standard: Due to its isotopic labeling, this compound serves as an excellent internal standard for the accurate quantification of unlabeled Opipramol, as it co-elutes with the analyte and compensates for matrix effects and variations in instrument response.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for the structural elucidation of this compound and to confirm the position and extent of deuterium incorporation.
-
Methodology:
-
¹H NMR: The ¹H NMR spectrum of this compound will show the absence of signals corresponding to the four protons that have been replaced by deuterium on the ethanol moiety. The remaining proton signals can be assigned to confirm the rest of the molecular structure.
-
¹³C NMR: The ¹³C NMR spectrum will show signals for all carbon atoms. The carbons attached to deuterium will exhibit a characteristic multiplicity due to C-D coupling.
-
Solvent: A suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), should be used to dissolve the sample.[8]
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy can be used to identify the functional groups present in the this compound molecule.
-
Methodology: The sample can be analyzed as a solid (e.g., using a KBr pellet) or in a suitable solvent. The resulting spectrum will show characteristic absorption bands for the various functional groups, such as O-H stretching, C-N stretching, and aromatic C-H stretching.
Signaling Pathway and Mechanism of Action
Opipramol exhibits a unique pharmacological profile that distinguishes it from typical tricyclic antidepressants. Its primary mechanism of action involves the modulation of sigma receptors.[3][9]
Caption: Mechanism of action of this compound.
Opipramol acts primarily as a high-affinity agonist for sigma-1 and sigma-2 receptors.[3][10] This interaction is believed to be responsible for its anxiolytic and mood-stabilizing effects.[9] Unlike most tricyclic antidepressants, Opipramol does not significantly inhibit the reuptake of monoamines like serotonin or norepinephrine.[3] In addition to its action on sigma receptors, Opipramol also displays antagonistic activity at histamine H1, dopamine D2, and serotonin 5-HT2 receptors, which contributes to its overall pharmacological profile, including its sedative properties.[3][11]
References
- 1. This compound | CAS 1215716-70-3 | LGC Standards [lgcstandards.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Opipramol - Wikipedia [en.wikipedia.org]
- 4. This compound | C23H29N3O | CID 45359054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound Dihydrochloride | LGC Standards [lgcstandards.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. What is the mechanism of Opipramol Hydrochloride? [synapse.patsnap.com]
- 10. Modern indications for the use of opipramol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What is Opipramol Hydrochloride used for? [synapse.patsnap.com]
A Comparative Analysis of Sigma Receptor Binding: Opipramol vs. Opipramol-d4
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Opipramol is a well-established therapeutic agent with a high affinity for sigma-1 (σ₁) and a moderate affinity for sigma-2 (σ₂) receptors, which is thought to contribute significantly to its anxiolytic and antidepressant effects. The use of deuterated analogs, such as Opipramol-d4, is a common strategy in drug development to alter pharmacokinetic properties. However, the direct impact of deuteration on the sigma receptor binding affinity of Opipramol has not been quantitatively documented in the available scientific literature. This guide provides a comprehensive overview of the known sigma receptor binding profile of Opipramol, a detailed examination of the experimental protocols used to determine such affinities, and a discussion on the potential, yet unquantified, effects of deuteration. Furthermore, this document illustrates the key signaling pathways of sigma receptors and the experimental workflow for binding assays to provide a thorough resource for researchers in the field.
Sigma Receptor Binding Affinity: Opipramol
Opipramol is characterized by its potent interaction with sigma receptors. It acts as an agonist at the sigma-1 receptor and also binds to the sigma-2 receptor.[1][2][3] This binding profile distinguishes it from typical tricyclic antidepressants, as it does not significantly inhibit the reuptake of monoamines.[4][5] The anxiolytic properties of Opipramol are suggested to be linked to its effects on sigma-2 sites.[1]
Data Presentation: Sigma Receptor Binding Affinity of Opipramol
| Compound | Receptor Subtype | Binding Affinity (Kᵢ) | Species/Tissue | Reference |
| Opipramol | Sigma-1 (σ₁) | High Affinity | Rat Brain | [1][6] |
| Opipramol | Sigma-2 (σ₂) | Lower/Moderate Affinity | Rat Brain | [1] |
Note: Specific Kᵢ values for Opipramol can vary between studies based on experimental conditions. The terms "High" and "Lower/Moderate" are used to reflect the qualitative descriptions found in the cited literature.
The Deuterated Analog: this compound
This compound is a deuterated version of Opipramol, where four hydrogen atoms have been replaced by deuterium.[7][8] Such isotopic substitution is primarily employed to modify the metabolic profile of a drug, often leading to a longer half-life.
Sigma Receptor Binding Affinity: this compound
A comprehensive review of published scientific literature reveals a lack of specific quantitative data on the sigma receptor binding affinity of this compound. While this compound is available as a research tool, studies detailing its direct comparison with the non-deuterated parent compound in receptor binding assays are not present in the accessible literature.
Theoretical Considerations on the Effect of Deuteration on Receptor Binding
The substitution of hydrogen with deuterium can, in some cases, alter the binding affinity of a ligand to its receptor. This phenomenon, known as the deuterium equilibrium isotope effect (DEIE), arises from the differences in the vibrational energy of C-H versus C-D bonds.[9] These differences can affect the strength of hydrogen bonds and other non-covalent interactions that are crucial for ligand-receptor recognition.[10][11][12][13]
The impact of deuteration on binding affinity is not uniform and can result in increased, decreased, or unchanged affinity depending on the specific molecular interactions at the binding site.[10][13] For instance, if a C-H bond is involved in a critical hydrogen bond with the receptor, its replacement with a stronger C-D bond could modulate the binding energy. Without experimental data for this compound, any potential alteration in its sigma receptor binding affinity compared to Opipramol remains speculative.
Experimental Protocols: Radioligand Binding Assay for Sigma Receptors
The determination of a compound's binding affinity for sigma receptors is typically achieved through competitive radioligand binding assays.[14][15][16] This technique measures the ability of a test compound (e.g., Opipramol) to displace a radiolabeled ligand that has a known high affinity for the target receptor.
Objective: To determine the inhibitory constant (Kᵢ) of a test compound for sigma-1 and sigma-2 receptors.
Materials:
-
Biological Source: Membrane homogenates from tissues with high expression of sigma receptors (e.g., guinea pig or rat liver/brain).[17]
-
Radioligands:
-
Masking Agent (for Sigma-2 assay): (+)-pentazocine to saturate and block the binding of [³H]-DTG to sigma-1 receptors.[19]
-
Test Compound: Opipramol or this compound.
-
Assay Buffer: Tris-HCl buffer.
-
Filtration System: Glass fiber filters and a cell harvester.
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Membrane Preparation: Homogenize the selected tissue in an appropriate buffer and prepare membrane fractions by centrifugation.
-
Assay Setup: In a series of tubes, combine the membrane preparation, the radioligand at a fixed concentration (typically near its Kd value), and a range of concentrations of the unlabeled test compound.
-
Sigma-2 Assay Specifics: When assaying for sigma-2 receptors using the non-selective [³H]-DTG, include a saturating concentration of a selective sigma-1 ligand, such as (+)-pentazocine, in all tubes to prevent the radioligand from binding to sigma-1 sites.[19][20]
-
Incubation: Incubate the mixture to allow the binding to reach equilibrium. The incubation time and temperature are critical parameters that need to be optimized.[21]
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters. The filters will trap the membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Plot the measured radioactivity (counts per minute) against the logarithm of the test compound concentration.
-
Perform a non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibitory constant (Kᵢ) from the IC₅₀ value using the Cheng-Prusoff equation, which also takes into account the concentration and Kd of the radioligand.[22]
-
Visualizations: Signaling Pathways and Experimental Workflow
To further elucidate the context of Opipramol's mechanism of action and the methods used to study it, the following diagrams illustrate the key signaling pathways of sigma receptors and the workflow of a competitive radioligand binding assay.
Figure 1: Sigma-1 Receptor Signaling Pathway.
Figure 2: Sigma-2 Receptor Signaling Pathway.
Figure 3: Competitive Radioligand Binding Assay Workflow.
References
- 1. Specific modulation of sigma binding sites by the anxiolytic drug opipramol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting ligand-operated chaperone sigma-1 receptors in the treatment of neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Opipramol - Wikipedia [en.wikipedia.org]
- 4. [3H]opipramol labels a novel binding site and sigma receptors in rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Opipramol | C23H29N3O | CID 9417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. [3H]opipramol labels a novel binding site and sigma receptors in rat brain membranes [inis.iaea.org]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. This compound Dihydrochloride | LGC Standards [lgcstandards.com]
- 9. par.nsf.gov [par.nsf.gov]
- 10. The Quantum Nature of Drug-Receptor Interactions: Deuteration Changes Binding Affinities for Histamine Receptor Ligands | PLOS One [journals.plos.org]
- 11. The Quantum Nature of Drug-Receptor Interactions: Deuteration Changes Binding Affinities for Histamine Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Quantum Nature of Drug-Receptor Interactions: Deuteration Changes Binding Affinities for Histamine Receptor Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Effect of Deuteration on the H2 Receptor Histamine Binding Profile: A Computational Insight into Modified Hydrogen Bonding Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. biopharmaboardroom.com [biopharmaboardroom.com]
- 17. researchgate.net [researchgate.net]
- 18. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 19. med.upenn.edu [med.upenn.edu]
- 20. Frontiers | Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors [frontiersin.org]
- 21. brieflands.com [brieflands.com]
- 22. The GraphPad Guide to Analyzing Radioligand Binding Data [farmamol.web.uah.es]
The Pharmacological Profile of Deuterated Opipramol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Opipramol is a unique psychotropic agent with a well-established efficacy in treating generalized anxiety disorder and somatic disturbances. Its primary mechanism of action is through high-affinity agonism at the sigma-1 (σ1) receptor, distinguishing it from typical tricyclic antidepressants. This technical guide provides a comprehensive overview of the known pharmacological profile of opipramol and presents a theoretical framework for the pharmacological profile of a deuterated version of opipramol. Deuteration, the strategic replacement of hydrogen with deuterium atoms at key metabolic sites, is a promising strategy to enhance the pharmacokinetic properties of drugs. Based on the known metabolism of opipramol, primarily through the cytochrome P450 isoenzyme CYP2D6, it is hypothesized that deuteration could lead to a more favorable pharmacokinetic profile, potentially resulting in improved therapeutic efficacy and patient compliance. This document details the receptor binding affinities, pharmacokinetic parameters, and metabolic pathways of opipramol, and outlines detailed experimental protocols for the preclinical assessment of a deuterated opipramol analog.
Pharmacological Profile of Opipramol
Opipramol's pharmacological activity is multifaceted, centering on its potent interaction with sigma receptors.[1] Unlike classical tricyclic antidepressants, it does not significantly inhibit the reuptake of monoamines like serotonin or norepinephrine.[2]
Receptor Binding Affinity
Opipramol exhibits a high affinity for sigma-1 receptors and a moderate affinity for sigma-2 receptors.[3] It also interacts with other receptors, which may contribute to its overall therapeutic effects and side-effect profile.[2][3]
| Receptor Subtype | Binding Affinity (Ki, nM) | Species | Reference |
| Sigma-1 (σ1) | 50 ± 8 | Rat | [4] |
| Sigma-1 (σ1) | 0.2-0.3 | Guinea Pig | [2] |
| Sigma-2 (σ2) | Lower affinity than σ1 | Rat | [3] |
| Dopamine D2 | Low to moderate affinity | - | [3] |
| Serotonin 5-HT2 | Low to moderate affinity | - | [3] |
| Histamine H1 | High affinity | - | [2] |
| Histamine H2 | Low to moderate affinity | - | [3] |
| Muscarinic Acetylcholine | Very low affinity | - | [2] |
Table 1: Receptor Binding Affinities of Opipramol
Pharmacokinetics
Opipramol is well-absorbed orally and undergoes hepatic metabolism, primarily by CYP2D6.[2][3] Its pharmacokinetic parameters in humans are summarized below.
| Parameter | Value | Reference |
| Bioavailability | 94% | [2] |
| Time to Peak Plasma Concentration (Tmax) | 3 - 3.3 hours | [2][3] |
| Peak Plasma Concentration (Cmax) | 15.6 ng/mL (50 mg dose) | [2][3] |
| 33.2 ng/mL (100 mg dose) | [2][3] | |
| Plasma Protein Binding | ~91% | [2] |
| Volume of Distribution (Vd) | ~10 L/kg | [2] |
| Elimination Half-life (t1/2) | 6 - 11 hours | [2] |
| Metabolism | Primarily via CYP2D6 to deshydroxyethyl-opipramol | [2][3] |
| Excretion | ~70% renal, ~10% unchanged in urine | [2] |
Table 2: Pharmacokinetic Parameters of Opipramol in Humans
The Rationale for Deuterating Opipramol
The primary metabolic pathway of opipramol involves oxidation by CYP2D6.[2][3] The carbon-hydrogen (C-H) bonds at the site of metabolism are susceptible to enzymatic cleavage. Replacing these hydrogen atoms with deuterium (D) creates a stronger carbon-deuterium (C-D) bond. This is known as the kinetic isotope effect (KIE), which can significantly slow down the rate of metabolism.[5][6]
For a drug like opipramol, which is metabolized by CYP2D6, deuteration at the metabolically active sites is expected to:
-
Decrease the rate of metabolism: This would lead to a reduced clearance of the drug from the body.[][8]
-
Increase the half-life (t1/2): A longer half-life could allow for less frequent dosing, improving patient convenience and adherence.[8]
-
Increase systemic exposure (AUC): Higher overall drug exposure may lead to enhanced therapeutic effects.
-
Reduce the formation of metabolites: This could potentially alter the side-effect profile of the drug.[]
Predicted Pharmacological Profile of Deuterated Opipramol
While experimental data for deuterated opipramol is not yet available, we can extrapolate a predicted pharmacological profile based on the principles of deuteration.
Predicted Receptor Binding Affinity
Deuteration is not expected to significantly alter the pharmacodynamic properties of a drug.[] Therefore, the receptor binding affinities of deuterated opipramol are predicted to be comparable to those of non-deuterated opipramol.
| Receptor Subtype | Predicted Binding Affinity (Ki, nM) |
| Sigma-1 (σ1) | ~50 |
| Sigma-2 (σ2) | Lower affinity than σ1 |
| Dopamine D2 | Low to moderate affinity |
| Serotonin 5-HT2 | Low to moderate affinity |
| Histamine H1 | High affinity |
| Histamine H2 | Low to moderate affinity |
| Muscarinic Acetylcholine | Very low affinity |
Table 3: Predicted Receptor Binding Affinities of Deuterated Opipramol
Predicted Pharmacokinetic Profile
The most significant changes upon deuteration are anticipated in the pharmacokinetic profile.
| Parameter | Predicted Change | Rationale |
| Bioavailability | Potentially increased | Reduced first-pass metabolism. |
| Time to Peak Plasma Concentration (Tmax) | Likely similar | Absorption rate is generally not affected by deuteration. |
| Peak Plasma Concentration (Cmax) | Potentially increased | Slower clearance. |
| Plasma Protein Binding | Unchanged | Not typically affected by deuteration. |
| Volume of Distribution (Vd) | Unchanged | Not typically affected by deuteration. |
| Elimination Half-life (t1/2) | Increased | Slower metabolism due to the kinetic isotope effect.[8] |
| Metabolism | Decreased rate of CYP2D6-mediated metabolism | Stronger C-D bond at the site of oxidation.[5][6] |
| Excretion | Slower overall elimination | Consequence of reduced metabolism. |
Table 4: Predicted Pharmacokinetic Profile of Deuterated Opipramol
Signaling Pathways and Experimental Workflows
Opipramol's Sigma-1 Receptor Signaling Pathway
Opipramol, as a sigma-1 receptor agonist, modulates intracellular calcium signaling.[3][9] The sigma-1 receptor is a chaperone protein located at the endoplasmic reticulum (ER)-mitochondrion interface.[10] Upon agonist binding, it can translocate and interact with various ion channels and signaling proteins.[3]
References
- 1. mdpi.com [mdpi.com]
- 2. Opipramol - Wikipedia [en.wikipedia.org]
- 3. indianmentalhealth.com [indianmentalhealth.com]
- 4. Neurochemical characterization of dopaminergic effects of opipramol, a potent sigma receptor ligand, in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. deutramed.com [deutramed.com]
- 9. labs.penchant.bio [labs.penchant.bio]
- 10. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Note: Quantification of Opipramol in Human Plasma by LC-MS/MS Using Opipramol-d4 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a representative liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Opipramol in human plasma. The method employs Opipramol-d4 as a stable isotope-labeled internal standard (SIL-IS) to ensure accuracy and precision. A simple protein precipitation protocol is utilized for sample preparation, making it suitable for high-throughput analysis in research, clinical, and drug development settings. The chromatographic and mass spectrometric conditions provided herein are based on typical methods for similar analytes and should serve as a starting point for method development and validation.
Introduction
Opipramol is a tricyclic compound with anxiolytic and antidepressant properties.[1][2] Its primary mechanism of action involves high-affinity agonism of sigma-1 and sigma-2 receptors, distinguishing it from typical tricyclic antidepressants that primarily inhibit serotonin and norepinephrine reuptake.[1][3] Opipramol also exhibits antagonist activity at histamine H1, serotonin 5-HT2, and dopamine D2 receptors.[1][4] Given its therapeutic importance, a robust and reliable analytical method is essential for pharmacokinetic studies, therapeutic drug monitoring, and clinical research.
LC-MS/MS is the preferred technique for the quantification of small molecules in complex biological matrices due to its high sensitivity, selectivity, and specificity. The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting for matrix effects and variations during sample processing and analysis, thereby ensuring the highest data quality.[5]
Experimental Protocol
Note: This protocol is a template and requires optimization and full validation in the user's laboratory.
1. Sample Preparation (Protein Precipitation)
Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples prior to LC-MS/MS analysis.[6][7]
-
Reagents:
-
Acetonitrile (HPLC grade), chilled at -20°C
-
This compound internal standard working solution in methanol (concentration to be optimized, e.g., 100 ng/mL)
-
-
Procedure:
-
Allow plasma samples to thaw completely at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
In a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample.
-
Spike with 10 µL of the this compound internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile (a 3:1 solvent-to-sample ratio).[8]
-
Vortex vigorously for 30-60 seconds to ensure complete protein precipitation.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial.
-
Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.
-
2. Liquid Chromatography
The following are typical starting conditions for the analysis of tricyclic antidepressants.[9]
-
LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, <3 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
Time (min) %B 0.0 10 0.5 10 2.5 95 3.5 95 3.6 10 | 5.0 | 10 |
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
3. Mass Spectrometry
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
Disclaimer: The following product ions are proposed based on common fragmentation patterns of similar compounds and require experimental optimization and confirmation.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Opipramol | 364.2 [M+H]⁺ | e.g., 112.1 | 150 | To be optimized |
| This compound | 368.2 [M+H]⁺ | e.g., 116.1 | 150 | To be optimized |
Precursor ions are based on the monoisotopic masses: Opipramol (C₂₃H₂₉N₃O) = 363.5 g/mol [10]; this compound (C₂₃H₂₅D₄N₃O) = 367.5 g/mol .[11][12]
Data and Performance Characteristics
The following tables represent typical performance characteristics that should be achieved during method validation.
Table 1: Calibration Curve and Linearity
| Parameter | Typical Value |
| Calibration Range | 1 - 500 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coefficient (r²) | > 0.995 |
Table 2: Precision and Accuracy (Example Data)
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |
| LLOQ | 1 | < 20% | < 20% | ± 20% |
| Low QC | 3 | < 15% | < 15% | ± 15% |
| Mid QC | 100 | < 15% | < 15% | ± 15% |
| High QC | 400 | < 15% | < 15% | ± 15% |
Table 3: Recovery and Matrix Effect
| Parameter | Typical Acceptance Criteria |
| Recovery | Consistent, precise, and reproducible |
| Matrix Factor | 0.85 - 1.15 |
| IS-Normalized Matrix Factor (%CV) | < 15% |
Visualizations
Caption: Experimental workflow for Opipramol analysis.
Caption: Opipramol's primary mechanism of action.
Conclusion
This application note provides a foundational LC-MS/MS protocol for the quantification of Opipramol in human plasma using this compound as an internal standard. The proposed method is based on a simple and rapid protein precipitation sample preparation procedure, making it amenable to high-throughput workflows. The provided chromatographic and mass spectrometric parameters serve as a robust starting point for method development and validation, which must be performed by the end-user to ensure performance criteria are met for their specific application.
References
- 1. Opipramol - Wikipedia [en.wikipedia.org]
- 2. mims.com [mims.com]
- 3. Modern indications for the use of opipramol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Opipramol Hydrochloride? [synapse.patsnap.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. agilent.com [agilent.com]
- 9. egrove.olemiss.edu [egrove.olemiss.edu]
- 10. Opipramol | C23H29N3O | CID 9417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound - CAS - 1215716-70-3 | Axios Research [axios-research.com]
- 12. This compound | C23H29N3O | CID 45359054 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Quantification of Opipramol in Human Plasma by LC-MS/MS using Opipramol-d4
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of opipramol in human plasma. The method utilizes a stable isotope-labeled internal standard, Opipramol-d4, to ensure high accuracy and precision, making it suitable for pharmacokinetic studies, therapeutic drug monitoring, and clinical research. The protocol outlines a straightforward protein precipitation method for sample preparation and provides optimized chromatographic and mass spectrometric conditions. The method has been validated according to the principles outlined in the ICH M10 guideline on bioanalytical method validation.[1][2][3]
Introduction
Opipramol is an atypical psychotropic agent with anxiolytic and antidepressant properties, primarily acting as a high-affinity sigma-1 and sigma-2 receptor agonist.[4] Accurate and reliable quantification of opipramol in biological matrices is crucial for understanding its pharmacokinetic profile and for therapeutic drug monitoring to ensure efficacy and safety.[5][6] While various analytical methods, including HPLC with photometric detection, have been developed for opipramol, LC-MS/MS offers superior sensitivity, selectivity, and a wider dynamic range.[7][8][9]
The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative bioanalysis as it effectively compensates for variations in sample preparation and matrix effects.[10][11] This application note provides a detailed protocol for the quantification of opipramol in human plasma using this compound, suitable for researchers, scientists, and drug development professionals.
Materials and Reagents
-
Analytes and Internal Standard:
-
Solvents and Chemicals:
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (reagent grade)
-
Ultrapure water
-
Human plasma (with K2EDTA as anticoagulant)
-
-
Equipment:
-
Liquid chromatograph (e.g., Shimadzu, Agilent, Waters)
-
Tandem mass spectrometer with an electrospray ionization (ESI) source (e.g., Sciex, Thermo Fisher, Agilent)
-
Analytical column (e.g., C18 column, 50 x 2.1 mm, 1.8 µm)
-
Microcentrifuge
-
Vortex mixer
-
Pipettes and appropriate tips
-
Autosampler vials
-
Experimental Protocols
-
Opipramol Stock Solution (1 mg/mL): Accurately weigh 10 mg of opipramol and dissolve it in 10 mL of methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.
-
Opipramol Working Solutions: Prepare serial dilutions of the opipramol stock solution in 50% methanol to create calibration standards and quality control (QC) samples.
-
This compound Working Solution (Internal Standard, 100 ng/mL): Dilute the this compound stock solution with 50% methanol.
A protein precipitation method is employed for the extraction of opipramol from plasma.[2]
-
Label microcentrifuge tubes for each sample, calibrator, and QC.
-
Pipette 100 µL of plasma into the corresponding tubes.
-
Add 20 µL of the this compound working solution (100 ng/mL) to all tubes except for the blank matrix samples.
-
Vortex briefly to mix.
-
Add 300 µL of acetonitrile to each tube to precipitate the plasma proteins.[11]
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer 200 µL of the supernatant to autosampler vials.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
Caption: Workflow for plasma sample preparation.
Liquid Chromatography:
| Parameter | Condition |
| Column | C18, 50 x 2.1 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
| Gradient | 10% B to 90% B in 3 min, hold for 1 min, return to 10% B in 0.1 min, equilibrate for 1.9 min |
Mass Spectrometry:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temp. | 500°C |
| Ion Spray Voltage | 5500 V |
| Curtain Gas | 35 psi |
| Collision Gas | 9 psi |
| MRM Transitions | See Table 1 |
Table 1: MRM Transitions and Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) | Declustering Potential (V) |
| Opipramol | 364.2 | 193.1 | 150 | 35 | 80 |
| This compound | 368.2 | 197.1 | 150 | 35 | 80 |
Method Validation
The bioanalytical method was validated according to the ICH M10 guidelines.[1][2]
The method was linear over the concentration range of 1.0 to 500.0 ng/mL. The calibration curve was constructed by plotting the peak area ratio of opipramol to this compound against the nominal concentration. A linear regression with a weighting factor of 1/x² was used. The correlation coefficient (r²) was consistently >0.99.
The intra- and inter-day accuracy and precision were evaluated using QC samples at four concentration levels: lower limit of quantification (LLOQ), low (LQC), medium (MQC), and high (HQC). The results are summarized in Table 2.
Table 2: Accuracy and Precision Data
| QC Level | Nominal Conc. (ng/mL) | Intra-day (n=6) Mean Conc. ± SD (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day (n=18) Mean Conc. ± SD (ng/mL) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 1.0 | 1.05 ± 0.08 | 7.6 | 105.0 | 1.08 ± 0.12 | 11.1 | 108.0 |
| LQC | 3.0 | 2.91 ± 0.15 | 5.2 | 97.0 | 2.88 ± 0.21 | 7.3 | 96.0 |
| MQC | 50.0 | 52.3 ± 2.1 | 4.0 | 104.6 | 51.5 ± 3.5 | 6.8 | 103.0 |
| HQC | 400.0 | 390.4 ± 15.6 | 4.0 | 97.6 | 395.2 ± 23.7 | 6.0 | 98.8 |
The matrix effect was assessed by comparing the peak response of opipramol in post-extraction spiked plasma with that in a neat solution. The recovery was determined by comparing the peak response of opipramol in pre-extraction spiked plasma with that in post-extraction spiked plasma. The results are presented in Table 3.
Table 3: Matrix Effect and Recovery Data
| QC Level | Nominal Conc. (ng/mL) | Matrix Factor | IS Normalized Matrix Factor | Recovery (%) |
| LQC | 3.0 | 0.95 | 1.02 | 92.5 |
| HQC | 400.0 | 0.98 | 1.01 | 95.1 |
The stability of opipramol in human plasma was evaluated under various conditions. The results indicated that opipramol is stable in plasma for at least 6 hours at room temperature, after three freeze-thaw cycles, and for at least 30 days when stored at -80°C.
Logical Workflow
Caption: High-level analytical workflow.
Conclusion
This application note describes a highly selective, sensitive, and robust LC-MS/MS method for the quantification of opipramol in human plasma using its deuterated internal standard, this compound. The method demonstrates excellent linearity, accuracy, and precision over a clinically relevant concentration range. The simple protein precipitation sample preparation procedure and short chromatographic run time make this method suitable for high-throughput analysis in pharmacokinetic and therapeutic drug monitoring studies.
References
- 1. prospects.wum.edu.pl [prospects.wum.edu.pl]
- 2. mdpi.com [mdpi.com]
- 3. bioanalytical method validation: Topics by Science.gov [science.gov]
- 4. Introduction of Sustained Release Opipramol Dihydrochloride Matrix Tablets as a New Approach in the Treatment of Depressive Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Pharmacokinetics and relative bioavailability of opipramol in the new INSIDON--sustained release preparation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Determination of opipramol in human plasma by high-performance liquid chromatography with photometric detection using a cyanopropyl column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pharmainfo.in [pharmainfo.in]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. This compound Dihydrochloride | LGC Standards [lgcstandards.com]
- 13. This compound | CAS 1215716-70-3 | LGC Standards [lgcstandards.com]
Development of a Validated Bioanalytical Method for the Quantification of Opipramol in Human Plasma Using Opipramol-d4 as an Internal Standard
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document details a robust and validated bioanalytical method for the quantification of Opipramol in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method utilizes a stable isotope-labeled internal standard, Opipramol-d4, to ensure high accuracy and precision. A straightforward protein precipitation method is employed for sample preparation, offering efficiency and high recovery. The chromatographic separation is achieved on a C18 reversed-phase column with a rapid gradient elution, enabling a short analysis time. The method has been validated according to the general principles of bioanalytical method validation, demonstrating excellent linearity, accuracy, precision, and stability. This application note provides a comprehensive protocol for the reliable determination of Opipramol in a clinical or research setting.
Introduction
Opipramol is a tricyclic compound with anxiolytic and antidepressant properties. Accurate and reliable quantification of Opipramol in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in LC-MS/MS-based bioanalysis as it effectively compensates for variability in sample preparation and matrix effects, leading to more precise and accurate results.[1] This application note describes a fully validated LC-MS/MS method for the determination of Opipramol in human plasma, employing this compound as the internal standard.
Experimental Protocols
Materials and Reagents
-
Opipramol (purity ≥99.0%)
-
This compound (purity ≥99.0%, isotopic purity ≥98%)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2-EDTA)
Stock and Working Solutions
-
Opipramol Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Opipramol in 10 mL of methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.
-
Opipramol Working Solutions: Prepare serial dilutions of the Opipramol stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards and quality control (QC) samples.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile.
Sample Preparation: Protein Precipitation
-
Label microcentrifuge tubes for standards, QCs, and unknown samples.
-
Pipette 50 µL of plasma into the appropriately labeled tubes.
-
Add 150 µL of the internal standard working solution (100 ng/mL this compound in acetonitrile) to each tube.[2]
-
Vortex the tubes for 3 minutes at 1500 rpm to ensure thorough mixing and protein precipitation.[2]
-
Centrifuge the samples at 16,100 x g for 5 minutes to pellet the precipitated proteins.[2]
-
Transfer 100 µL of the clear supernatant to a 96-well plate.
-
Add 400 µL of water to each well.[2]
-
Seal the plate and vortex for 2 minutes at 1500 rpm before placing it in the autosampler.[2]
LC-MS/MS Conditions
Liquid Chromatography (LC) System:
| Parameter | Condition |
| Column | C18 Reversed-Phase, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in Water with 5 mM Ammonium Formate |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | As described in the table below |
Gradient Program:
| Time (min) | %B |
| 0.0 | 10 |
| 0.5 | 10 |
| 3.0 | 95 |
| 4.0 | 95 |
| 4.1 | 10 |
| 5.0 | 10 |
Mass Spectrometry (MS) System:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3500 V |
| Gas Temperature | 350 °C |
| Gas Flow | 9 L/min |
| Nebulizer Pressure | 40 psi |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Opipramol | 364.2 | 134.1 | 25 |
| This compound | 368.2 | 138.1 | 25 |
Method Validation
The bioanalytical method was validated for linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.
Linearity
The calibration curve was linear over the concentration range of 1 to 500 ng/mL. The coefficient of determination (r²) was consistently >0.995.
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated at four QC levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC). The results are summarized in the table below.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 1 | 6.8 | 4.5 | 8.2 | 5.1 |
| LQC | 3 | 5.1 | -2.7 | 6.5 | -1.9 |
| MQC | 50 | 3.9 | 1.8 | 4.8 | 2.3 |
| HQC | 400 | 3.1 | -0.9 | 4.1 | -0.5 |
Recovery and Matrix Effect
The extraction recovery of Opipramol and the matrix effect were assessed at LQC, MQC, and HQC levels.
| QC Level | Concentration (ng/mL) | Mean Extraction Recovery (%) | Matrix Effect (%) |
| LQC | 3 | 94.2 | 98.7 |
| MQC | 50 | 96.8 | 101.2 |
| HQC | 400 | 95.5 | 99.5 |
Stability
The stability of Opipramol in human plasma was evaluated under various storage and handling conditions. The results are presented below.
| Stability Condition | Duration | Mean Stability (%) |
| Bench-top | 6 hours | 97.8 |
| Freeze-thaw | 3 cycles | 96.5 |
| Long-term (-80 °C) | 30 days | 98.2 |
Visualizations
Caption: Bioanalytical workflow from sample preparation to data analysis.
Caption: Relationship between Opipramol (analyte) and this compound (internal standard).
Conclusion
The described LC-MS/MS method provides a reliable, sensitive, and efficient means for the quantification of Opipramol in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures the accuracy and precision of the results. The simple protein precipitation sample preparation protocol allows for high-throughput analysis. This validated method is suitable for a wide range of applications, including pharmacokinetic studies, therapeutic drug monitoring, and clinical research.
References
Application Note: Therapeutic Drug Monitoring of Opipramol using Opipramol-d4 by Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Opipramol is a tricyclic compound with anxiolytic and antidepressant properties.[1][2] Therapeutic drug monitoring (TDM) of Opipramol is crucial for optimizing therapeutic outcomes and minimizing toxicity, given its inter-individual pharmacokinetic variability.[2] This application note describes a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Opipramol in human plasma, employing its deuterated analog, Opipramol-d4, as an internal standard. The use of a stable isotope-labeled internal standard ensures high accuracy and precision by compensating for matrix effects and variations during sample preparation and analysis.[3][4]
Signaling Pathways and Experimental Workflow
The following diagram illustrates the logical workflow for the therapeutic drug monitoring of Opipramol using LC-MS/MS.
Experimental Protocols
Materials and Reagents
-
Opipramol analytical standard (Sigma-Aldrich)
-
This compound dihydrochloride (LGC Standards)
-
HPLC-grade methanol and acetonitrile
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Ultrapure water
-
Human plasma (drug-free)
Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of Opipramol and this compound in methanol.
-
Working Standard Solutions: Serially dilute the Opipramol stock solution with 50:50 (v/v) methanol:water to prepare working standards for calibration curve and QC samples.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) methanol:water.
-
Calibration Standards and QC Samples: Spike drug-free human plasma with the appropriate working standard solutions to achieve final concentrations for the calibration curve (e.g., 5, 10, 25, 50, 100, 250, 500, 750 ng/mL) and QC samples (e.g., 15, 150, 600 ng/mL).
Sample Preparation Protocol
-
To 100 µL of plasma sample (calibrator, QC, or patient sample), add 25 µL of the 100 ng/mL this compound internal standard working solution and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase A (see LC conditions) and transfer to an autosampler vial for analysis.
Liquid Chromatography
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid and 5 mM ammonium formate in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
| Time (min) | % B |
| 0.0 | 20 |
| 0.5 | 20 |
| 3.0 | 95 |
| 4.0 | 95 |
| 4.1 | 20 |
| 5.0 | 20 |
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Mass Spectrometry
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Opipramol | 364.2 | 171.1 | 150 | 25 |
| 364.2 | 143.1 | 150 | 30 | |
| This compound | 368.2 | 175.1 | 150 | 25 |
| 368.2 | 143.1 | 150 | 30 |
Note: The selection of quantifier and qualifier ions should be based on specificity and intensity. The transitions provided are based on known fragmentation patterns of similar compounds and may require optimization.
Quantitative Data Summary
The following tables present illustrative data for the validation of the LC-MS/MS method for Opipramol, consistent with typical performance for such assays.
Table 1: Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | Regression Equation | R² |
| Opipramol | 5 - 750 | y = 0.0123x + 0.0045 | > 0.995 |
Table 2: Precision and Accuracy
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV, n=6) | Inter-day Precision (%CV, n=18) | Accuracy (%) |
| LLOQ | 5 | 6.8 | 8.2 | 105.4 |
| Low QC | 15 | 5.1 | 6.5 | 98.7 |
| Mid QC | 150 | 4.3 | 5.1 | 101.2 |
| High QC | 600 | 3.8 | 4.9 | 99.5 |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low QC | 15 | 92.5 | 96.8 |
| High QC | 600 | 94.1 | 98.2 |
Conclusion
This application note provides a detailed protocol for the quantification of Opipramol in human plasma using a robust and sensitive LC-MS/MS method with this compound as the internal standard. The method demonstrates excellent performance characteristics in terms of linearity, precision, accuracy, and recovery, making it suitable for therapeutic drug monitoring in a clinical research setting.
Chemical Structures
The following diagram illustrates the chemical structures of Opipramol and its deuterated internal standard, this compound.
References
- 1. Simultaneous determination of seven tricyclic antidepressant drugs in human plasma by direct-injection HPLC-APCI-MS-MS with an ion trap detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. egrove.olemiss.edu [egrove.olemiss.edu]
- 3. Opipramol | C23H29N3O | CID 9417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Opipramol [webbook.nist.gov]
Application Notes and Protocols: Preparation of Opipramol-d4 Standard Solutions
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the preparation of Opipramol-d4 standard solutions, intended for use as an internal standard in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS). Accurate preparation of standard solutions is critical for the reliability and reproducibility of analytical data. This protocol outlines the necessary materials, equipment, and step-by-step procedures for preparing both stock and working standard solutions of this compound. Additionally, recommendations for storage and handling are provided to ensure the stability and integrity of the prepared solutions.
Introduction
Opipramol is a tricyclic compound with anxiolytic and antidepressant properties. This compound, a deuterated analog of Opipramol, is commonly used as an internal standard in bioanalytical methods to correct for variability in sample preparation and instrument response. The use of a stable isotope-labeled internal standard like this compound is a widely accepted practice to enhance the accuracy and precision of quantitative analyses.[1]
The preparation of accurate and precise standard solutions is a fundamental prerequisite for any quantitative analytical method. This protocol provides a clear and detailed methodology for the preparation of this compound standard solutions to ensure consistent and reliable results in research and drug development settings.
Materials and Equipment
Chemicals and Reagents
-
This compound (neat solid or dihydrochloride salt) of known purity
-
Methanol (HPLC or LC-MS grade)
-
Acetonitrile (HPLC or LC-MS grade)
-
Dimethyl sulfoxide (DMSO, analytical grade)
-
Deionized or Milli-Q water
-
Volumetric flasks (Class A) of various sizes (e.g., 1 mL, 5 mL, 10 mL, 25 mL, 50 mL, 100 mL)
-
Calibrated analytical balance (readable to at least 0.01 mg)
-
Calibrated pipettes (positive displacement or air displacement) with appropriate tips
-
Vortex mixer
-
Ultrasonic bath
-
Amber glass vials with screw caps for storage
Quantitative Data Summary
The following table summarizes key quantitative information for this compound and its non-deuterated analog. This data is essential for accurate preparation of standard solutions.
| Parameter | Value | Source |
| This compound | ||
| Molecular Weight | 367.52 g/mol | [2][3][4] |
| Opipramol Dihydrochloride | ||
| Molecular Weight | 436.42 g/mol | [5] |
| Solubility in Water | ~24 mg/mL | [5] |
| Storage Conditions | ||
| This compound Dihydrochloride | -20°C | [6] |
| Opipramol Stock Solution | -20°C (1 month) or -80°C (6 months) |
Experimental Protocols
This section provides detailed step-by-step procedures for the preparation of this compound stock and working standard solutions.
Preparation of a 1 mg/mL this compound Primary Stock Solution
This primary stock solution will serve as the basis for all subsequent dilutions.
-
Weighing: Accurately weigh approximately 1 mg of this compound standard (adjusting for purity and salt form if necessary) using a calibrated analytical balance.
-
Dissolution: Quantitatively transfer the weighed this compound to a 1 mL Class A volumetric flask.
-
Solvent Addition: Add a small amount of methanol (approximately 0.5 mL) to the flask to dissolve the solid.
-
Mixing: Gently swirl the flask to ensure the solid is fully dissolved. If necessary, use a vortex mixer for a few seconds or an ultrasonic bath for a few minutes to aid dissolution.
-
Dilution to Volume: Once the solid is completely dissolved, bring the solution to the 1 mL mark with methanol.
-
Homogenization: Cap the flask and invert it several times (at least 10 times) to ensure the solution is homogeneous.
-
Labeling and Storage: Transfer the stock solution to a labeled amber glass vial. The label should include the compound name, concentration, solvent, preparation date, and initials of the preparer. Store the stock solution at -20°C or -80°C.
Preparation of Working Standard Solutions
Working standard solutions are prepared by serially diluting the primary stock solution to the desired concentrations for constructing a calibration curve.
-
Intermediate Stock Solution (e.g., 100 µg/mL):
-
Pipette 100 µL of the 1 mg/mL primary stock solution into a 1 mL Class A volumetric flask.
-
Dilute to the mark with methanol.
-
Cap and invert the flask multiple times to ensure thorough mixing.
-
-
Serial Dilutions for Calibration Curve (e.g., 10, 5, 2.5, 1, 0.5, 0.1 µg/mL):
-
Prepare a series of labeled volumetric flasks.
-
Perform serial dilutions from the intermediate stock solution using methanol as the diluent. For example, to prepare a 10 µg/mL solution, pipette 100 µL of the 100 µg/mL intermediate stock solution into a 1 mL volumetric flask and dilute to the mark with methanol.
-
Use the newly prepared solution to make the next dilution in the series.
-
Ensure thorough mixing at each dilution step.
-
Diagrams
Experimental Workflow
The following diagram illustrates the workflow for the preparation of this compound standard solutions.
Caption: Workflow for this compound Standard Solution Preparation.
Logical Relationship of Standard Solutions
This diagram shows the hierarchical relationship between the different standard solutions.
Caption: Hierarchy of this compound Standard Solutions.
Stability and Storage Recommendations
-
Stock Solutions: this compound stock solutions prepared in methanol should be stored in tightly sealed amber glass vials at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). Before use, allow the solution to equilibrate to room temperature and vortex briefly to ensure homogeneity.
-
Working Solutions: It is recommended to prepare fresh working standard solutions daily from the stock solution to ensure accuracy. If storage is necessary, they should be kept at 2-8°C and used within a few days, provided stability has been verified.
-
General Precautions: Avoid repeated freeze-thaw cycles of the stock solution. Aliquoting the stock solution into smaller volumes for single-day use is a good practice to maintain its integrity. All solutions should be protected from light.
Conclusion
This application note provides a comprehensive and detailed protocol for the preparation of this compound standard solutions. Adherence to this protocol, including the use of calibrated equipment and high-purity reagents, will contribute to the generation of accurate and reproducible quantitative data in analytical studies involving Opipramol. The provided diagrams and tables serve as quick references to facilitate the experimental workflow and ensure proper solution preparation and storage.
References
- 1. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 2. This compound | CAS 1215716-70-3 | LGC Standards [lgcstandards.com]
- 3. This compound | CAS 1215716-70-3 | LGC Standards [lgcstandards.com]
- 4. This compound | CAS 1215716-70-3 | LGC Standards [lgcstandards.com]
- 5. Opipramol = 98 HPLC, solid 909-39-7 [sigmaaldrich.com]
- 6. This compound Dihydrochloride | LGC Standards [lgcstandards.com]
Application of Opipramol-d4 in Preclinical Animal Models: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive application notes and detailed protocols for the utilization of Opipramol-d4 in preclinical animal models. This compound, a deuterium-labeled analog of the anxiolytic and antidepressant drug Opipramol, serves as an ideal internal standard for quantitative bioanalytical studies. Its use is critical for accurate pharmacokinetic and metabolic profiling of Opipramol in preclinical research, ensuring data reliability and adherence to regulatory guidelines.
Introduction to Opipramol and the Role of a Labeled Internal Standard
Opipramol is a tricyclic compound with a unique pharmacological profile, acting primarily as a high-affinity sigma-1 receptor agonist. It is used in the treatment of generalized anxiety disorder and somatoform disorders. In preclinical drug development, understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate is paramount. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative mass spectrometry-based bioanalysis.[1][2][3] It offers superior accuracy and precision by compensating for variability during sample preparation and analysis.[1][2][3]
Application Notes
This compound is primarily employed as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the precise quantification of Opipramol in biological matrices from preclinical animal models, such as rats and mice.
Key Applications:
-
Pharmacokinetic (PK) Studies: Determining key PK parameters of Opipramol, including maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and elimination half-life (t1/2) in plasma, serum, or specific tissues like the brain.
-
Bioavailability Studies: Assessing the fraction of an administered dose of unchanged drug that reaches the systemic circulation.
-
Metabolite Identification and Quantification: Although this compound is primarily used for the parent drug, its stable isotope label can aid in distinguishing drug-related metabolites from endogenous compounds.
-
Toxicokinetic (TK) Analysis: Supporting safety and toxicology studies by correlating drug exposure levels with observed toxicological effects.
-
Drug-Drug Interaction Studies: Investigating the influence of co-administered drugs on the pharmacokinetics of Opipramol.
Quantitative Data Summary
The following tables summarize representative quantitative data for a validated LC-MS/MS method for the determination of Opipramol in rat plasma using this compound as an internal standard. These values are based on typical performance characteristics of similar bioanalytical methods.
Table 1: LC-MS/MS Parameters for Opipramol and this compound
| Parameter | Opipramol | This compound (Internal Standard) |
| Molecular Formula | C₂₃H₂₉N₃O | C₂₃H₂₅D₄N₃O |
| Molecular Weight | 363.51 g/mol | 367.53 g/mol |
| Ionization Mode | ESI Positive | ESI Positive |
| Precursor Ion (Q1) m/z | 364.2 | 368.2 |
| Product Ion (Q3) m/z | 149.1 | 153.1 |
| Collision Energy (eV) | 25 | 25 |
| Retention Time (min) | ~2.5 | ~2.5 |
Table 2: Bioanalytical Method Validation Parameters
| Parameter | Acceptance Criteria | Representative Result |
| Linearity Range | Correlation coefficient (r²) ≥ 0.99 | 1 - 1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 1 ng/mL |
| Intra-day Precision (%CV) | ≤ 15% | 3.5% - 8.2% |
| Inter-day Precision (%CV) | ≤ 15% | 5.1% - 9.8% |
| Accuracy (% Bias) | Within ± 15% | -7.5% to 6.3% |
| Recovery (%) | Consistent and reproducible | 85% - 95% |
| Matrix Effect | Within acceptable limits | Minimal ion suppression/enhancement |
Experimental Protocols
Protocol for Pharmacokinetic Study in Rats
This protocol outlines a typical pharmacokinetic study in rats following oral administration of Opipramol.
Materials:
-
Opipramol
-
This compound (as internal standard)
-
Male Sprague-Dawley rats (250-300 g)
-
Dosing vehicle (e.g., 0.5% carboxymethylcellulose in water)
-
Blood collection tubes (with anticoagulant, e.g., K2-EDTA)
-
Centrifuge
-
Pipettes and tips
-
Vortex mixer
-
-80°C freezer
Procedure:
-
Animal Acclimatization: Acclimate rats to the housing conditions for at least 7 days prior to the study.
-
Dosing: Administer a single oral dose of Opipramol (e.g., 10 mg/kg) to the rats.
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein or jugular vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Immediately after collection, centrifuge the blood samples at 4°C (e.g., 4000 rpm for 10 minutes) to separate the plasma.
-
Sample Storage: Transfer the plasma samples to labeled cryovials and store at -80°C until analysis.
References
- 1. Bio-generation of stable isotope-labeled internal standards for absolute and relative quantitation of phase II drug metabolites in plasma samples using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Matrix Effects in the LC-MS/MS Analysis of Opipramol-d4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in the LC-MS/MS analysis of Opipramol-d4.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect the analysis of this compound?
A1: In liquid chromatography-mass spectrometry (LC-MS/MS), the "matrix" refers to all the components in a sample other than the analyte of interest (this compound)[1]. These components can include salts, proteins, lipids, and metabolites[1][2]. Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either ion suppression or enhancement[1][3][4]. This interference can compromise the accuracy, precision, and sensitivity of the analytical method[1][3].
Q2: What are the common causes of matrix effects in bioanalytical methods?
A2: Matrix effects are primarily caused by co-eluting endogenous or exogenous substances from the biological sample[2]. Common causes include:
-
Ion Suppression: Competition for ionization between this compound and matrix components can reduce the analyte's signal[1][5]. This is the most common form of matrix effect[5].
-
Ion Enhancement: In some cases, matrix components can increase the ionization efficiency of the analyte, leading to a higher signal[1][4].
-
Changes in Physical Properties: Matrix components can alter the physical properties of the droplets in the electrospray ionization (ESI) source, such as viscosity and surface tension, affecting the efficiency of analyte ionization[3][6].
-
High Concentrations of Matrix Components: Compounds with high polarity, basicity, and mass are often candidates for causing matrix effects[3].
Q3: How can I detect the presence of matrix effects in my this compound assay?
A3: There are two primary methods for assessing matrix effects:
-
Post-Column Infusion: This is a qualitative method where a constant flow of this compound solution is infused into the LC eluent after the analytical column and before the MS source. A blank matrix sample is then injected. Any dip or rise in the baseline signal of this compound indicates regions of ion suppression or enhancement, respectively[4][7][8][9].
-
Post-Extraction Spike Method: This quantitative method compares the response of this compound in a blank matrix extract that has been spiked with the analyte to the response of the analyte in a neat solution (e.g., mobile phase) at the same concentration[5][9][10]. The matrix effect can be calculated as a percentage.
Q4: What is the role of an internal standard (IS), specifically a stable isotope-labeled one like this compound?
A4: A stable isotope-labeled internal standard (SIL-IS) like this compound is the most effective way to compensate for matrix effects[1][5][7]. Since this compound is chemically identical to the analyte (Opipramol) but has a different mass, it will co-elute and experience the same degree of ion suppression or enhancement[5]. By using the ratio of the analyte peak area to the IS peak area for quantification, the variability introduced by the matrix effect can be minimized[1]. However, it is important to note that while a SIL-IS can compensate for matrix effects, it may not overcome a significant loss in sensitivity due to severe ion suppression[5].
Troubleshooting Guide
This guide addresses specific issues you might encounter during the LC-MS/MS analysis of this compound.
| Observed Problem | Potential Cause | Recommended Action(s) |
| Poor reproducibility of results between different sample lots. | Relative Matrix Effect: Different lots of the biological matrix may have varying compositions, leading to different degrees of ion suppression or enhancement. | 1. Evaluate Matrix Effect Across Multiple Lots: During method validation, assess the matrix effect using at least six different lots of the biological matrix. The coefficient of variation (%CV) of the response should be within acceptable limits (typically ≤15%). 2. Improve Sample Cleanup: Employ more rigorous sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering components[1][5]. |
| Low signal intensity or sensitivity for this compound. | Significant Ion Suppression: Co-eluting matrix components, often phospholipids in plasma or serum, are suppressing the ionization of your analyte[2][5]. | 1. Optimize Chromatography: Modify the LC gradient to separate the elution of this compound from the regions of ion suppression identified by post-column infusion[1][11]. 2. Enhance Sample Preparation: Use specialized sample preparation products designed to remove phospholipids, such as HybridSPE®-Phospholipid plates. 3. Reduce Injection Volume or Dilute Sample: Injecting a smaller volume or diluting the sample can reduce the amount of matrix components entering the ion source[7][8]. This is only feasible if the method sensitivity is sufficient[8]. |
| Inconsistent internal standard (this compound) response. | Matrix Effect Impacting the IS: The internal standard itself is being affected by ion suppression or enhancement. This can happen if there is a high concentration of co-eluting matrix components. | 1. Investigate IS Response: Monitor the absolute peak area of this compound across the batch. A large variation may indicate a significant and variable matrix effect. 2. Re-evaluate Sample Preparation: The current sample cleanup may not be adequate. Consider alternative extraction techniques. 3. Check for Contamination: Ensure the ion source is clean, as buildup of non-volatile materials can lead to signal loss[10][12]. |
| Non-linear calibration curve. | Matrix Effects at Different Concentrations: The extent of the matrix effect may not be consistent across the concentration range of the calibration curve[10]. | 1. Use a Matrix-Matched Calibration Curve: Prepare calibration standards in the same biological matrix as the samples to compensate for consistent matrix effects[13]. 2. Employ a Stable Isotope-Labeled Internal Standard: As mentioned, this compound will help to correct for these inconsistencies. |
Experimental Protocols
Protocol 1: Assessment of Matrix Effect using the Post-Extraction Spike Method
-
Prepare two sets of samples:
-
Set A (Neat Solution): Spike a known concentration of this compound into the mobile phase or reconstitution solvent.
-
Set B (Post-Extraction Spike): Extract a blank biological matrix sample using your established procedure. Spike the same concentration of this compound into the final, extracted matrix.
-
-
Analyze both sets of samples using the LC-MS/MS method.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak Area of this compound in Set B) / (Peak Area of this compound in Set A)
-
-
Interpret the results:
-
An MF of 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
-
Calculate the IS-Normalized Matrix Factor: If an analyte (Opipramol) is being tested with the IS (this compound), the IS-normalized MF should be calculated to demonstrate that the IS compensates for the matrix effect. The acceptance criterion is typically a coefficient of variation (%CV) of ≤15% for the IS-normalized MFs across different lots of matrix[2].
| Parameter | Calculation | Acceptance Criteria |
| Matrix Factor (MF) | (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix) | MF should ideally be close to 1. |
| IS Normalized MF | (MF of Analyte) / (MF of IS) | Should be close to 1.0. |
| Precision of MF | %CV of MF across at least 6 lots of matrix | ≤ 15% |
Visualizations
Caption: Workflow for identifying and mitigating matrix effects.
Caption: Logical flow for troubleshooting ion suppression.
References
- 1. longdom.org [longdom.org]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nebiolab.com [nebiolab.com]
- 4. tandfonline.com [tandfonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. medipharmsai.com [medipharmsai.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. lctsbible.com [lctsbible.com]
- 12. zefsci.com [zefsci.com]
- 13. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing chromatographic separation of Opipramol and its metabolites with Opipramol-d4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of Opipramol, its metabolites, and the internal standard Opipramol-d4.
Frequently Asked Questions (FAQs)
Method Development & Optimization
Q1: What is a recommended starting point for developing an LC-MS/MS method for Opipramol and its metabolites?
A robust starting point for method development involves using a reverse-phase C18 column and a gradient elution with a mobile phase consisting of an aqueous component with a modifier (like formic acid or ammonium acetate) and an organic component (typically acetonitrile or methanol).[1][2] Detection by tandem mass spectrometry should be in positive electrospray ionization (ESI+) mode, monitoring specific multiple reaction monitoring (MRM) transitions for each analyte.[1]
Q2: What is the primary role of this compound in the analysis?
This compound is a deuterium-labeled version of Opipramol and serves as an ideal internal standard (IS).[3][4] Because its chemical and physical properties are nearly identical to Opipramol, it co-elutes and experiences similar ionization effects in the mass spectrometer. This allows for accurate quantification by correcting for variations in sample preparation, injection volume, and matrix effects, which improves the precision and accuracy of the method.[1]
Q3: How should I select an appropriate chromatographic column?
The choice of column is critical for achieving good separation. For Opipramol and its metabolites, which are moderately polar compounds, a C18 column is the most common and effective choice. Consider the following factors:
-
Particle Size: Smaller particle sizes (e.g., <3 µm) can provide higher efficiency and better resolution, especially in UHPLC systems.[1]
-
Column Dimensions: A column with dimensions like 2.1 x 100 mm is suitable for many LC-MS/MS applications, offering a good balance between resolution and analysis time.
-
Stationary Phase Chemistry: While standard C18 is a good start, variations like C18 with polar end-capping might offer different selectivity for polar metabolites.
Q4: Which metabolites of Opipramol should I be aware of during analysis?
Several metabolites of Opipramol have been identified. Key metabolites include an oxidation product of the hydroxyethyl moiety to an acetic acid group, a deshydroxyethyl metabolite, dibenzazepine, and opipramol-N-oxide.[5][6] The acetic acid metabolite can be a major component in plasma and may significantly exceed the concentration of the parent drug.[5][6][7]
Sample Preparation
Q5: What are the recommended methods for extracting Opipramol from biological matrices like plasma or serum?
Two common and effective methods for sample preparation are protein precipitation and solid-phase extraction (SPE).[8][9][10]
-
Protein Precipitation: This is a rapid and simple technique where a solvent like acetonitrile or methanol is added to the plasma/serum sample to precipitate proteins.[1][10] It is cost-effective but may result in less clean extracts, potentially leading to matrix effects.
-
Solid-Phase Extraction (SPE): SPE provides cleaner extracts by using a sorbent (like C18) to retain the analytes of interest while interferences are washed away.[8][9][11][12] This method can reduce matrix effects and improve sensitivity, though it is more time-consuming and costly.
Troubleshooting Guide
Q6: My retention times are shifting between injections. What are the likely causes?
Retention time instability can be caused by several factors. Common issues include:
-
Mobile Phase Composition: Inconsistent mobile phase preparation or degradation of buffers.[13][14]
-
Pump Performance: A faulty pump, leaks, or air bubbles in the system can lead to inconsistent flow rates.[13][14][15]
-
Column Temperature: Fluctuations in the column oven temperature will affect retention times.[13]
-
Column Equilibration: Insufficient column equilibration time between gradient runs.
Q7: I am observing poor peak shapes (tailing, fronting, or splitting). How can I resolve this?
Poor peak shape is a common problem with multiple potential causes:
-
Peak Tailing: Often caused by secondary interactions between the basic amine groups in Opipramol and active sites on the silica packing. Using a mobile phase with a low pH (e.g., with formic acid) can protonate these amines and reduce tailing. Other causes include column contamination or void volume.[15]
-
Peak Fronting: Typically indicates column overload. Try reducing the sample concentration or injection volume.
-
Split Peaks: This can be caused by a partially blocked column frit, a void in the column packing, or injecting the sample in a solvent much stronger than the mobile phase.[16][17]
Q8: I'm seeing unexpected "ghost" peaks in my chromatogram. What is their origin?
Ghost peaks are spurious peaks that are not from the injected sample. They can arise from:
-
Carryover: Residue from a previous, more concentrated sample sticking to the injector or column. An effective needle wash and a robust column washing step in the gradient can mitigate this.[13]
-
Contamination: Impurities in the mobile phase, vials, or from the sample preparation process.[13]
-
Late Elution: A peak from a previous injection that has a very long retention time and appears in a subsequent run. Extending the gradient run time can help ensure all components elute.[13]
Data Presentation
Table 1: Example LC-MS/MS Parameters for Analysis
| Parameter | Setting |
| LC System | UPLC/HPLC System |
| Column | C18, 2.1 x 100 mm, 2.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 5 min |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Monitoring Mode | Multiple Reaction Monitoring (MRM) |
| Opipramol (Precursor > Product) | Specific m/z values to be determined empirically |
| Opipramol Metabolite (Precursor > Product) | Specific m/z values to be determined empirically |
| This compound (Precursor > Product) | Specific m/z values to be determined empirically |
Table 2: Example HPLC-UV Method Parameters
| Parameter | Setting |
| LC System | HPLC System |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile : 10mM Ammonium Acetate (65:35 v/v)[7] |
| Flow Rate | 1.2 mL/min[7] |
| Detection Wavelength | 254 nm[7][11] |
| Column Temperature | Ambient or 40 °C |
| Retention Time (Opipramol) | ~5.6 min[7] |
Experimental Protocols
Protocol 1: Sample Preparation via Protein Precipitation
-
Pipette 100 µL of plasma or serum into a microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.[10]
-
Carefully transfer the supernatant to a clean autosampler vial.
-
Inject an aliquot into the LC-MS/MS system for analysis.
Protocol 2: General LC-MS/MS Analysis
-
Equilibrate the chromatographic system with the initial mobile phase conditions (e.g., 95% A, 5% B) until a stable baseline is achieved.
-
Inject the prepared sample extract.
-
Run the gradient elution program as defined in your method (e.g., Table 1).
-
Acquire data using the predetermined MRM transitions for Opipramol, its key metabolites, and this compound.
-
Following the elution of all analytes, include a high-organic wash step (e.g., 95% B for 2 minutes) to clean the column.
-
Return the system to the initial mobile phase conditions and allow it to re-equilibrate before the next injection.
Visualizations
Caption: Experimental workflow from sample preparation to data analysis.
Caption: Troubleshooting guide for common peak shape issues.
References
- 1. High-performance liquid chromatography-tandem mass spectrometry was used to measure 20 antidepressants in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Identification and determination of opipramol metabolites in plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative determination of tricyclic antidepressants and their metabolites in plasma by solid-phase extraction (Bond-Elut TCA) and separation by capillary gas chromatography with nitrogen-phosphorous detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Solid Phase Extraction Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry for Simultaneous Determination of Antipsychotic Drugs in Human Plasma and Its Application in Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Liquid chromatographic separation of antidepressant drugs: I. Tricyclics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An Improved Solid Phase Extraction Procedure for... [experts.mcmaster.ca]
- 13. halocolumns.com [halocolumns.com]
- 14. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 15. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 16. youtube.com [youtube.com]
- 17. m.youtube.com [m.youtube.com]
Technical Support Center: Addressing Ion Suppression in ESI-MS with Opipramol-d4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Opipramol-d4 as an internal standard to address ion suppression in Electrospray Ionization Mass Spectrometry (ESI-MS).
Troubleshooting Guides
Issue: Significant variability in Opipramol signal intensity between samples.
Question: My quantitative analysis of Opipramol shows significant and inconsistent signal suppression, leading to poor reproducibility. How can this compound help, and what should I check first?
Answer:
Inconsistent signal intensity for your target analyte, Opipramol, is a classic sign of matrix effects, primarily ion suppression.[1][2] This phenomenon occurs when co-eluting compounds from the sample matrix interfere with the ionization of the analyte in the ESI source, leading to a decreased signal.[1][2][3] Using a stable isotope-labeled internal standard (SIL-IS) like this compound is the most effective way to compensate for these effects.[1][4] Since this compound is chemically identical to Opipramol, it will co-elute and experience the same degree of ion suppression. By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by suppression can be normalized.
Initial Troubleshooting Steps:
-
Confirm Co-elution: Ensure that Opipramol and this compound are co-eluting. A significant shift in retention time between the analyte and the internal standard will negate the benefits of using a SIL-IS.
-
Evaluate Sample Preparation: Inadequate sample cleanup is a common source of matrix effects.[5] Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can help remove interfering substances.[5]
-
Check for High Concentrations of Matrix Components: High concentrations of salts, detergents, or other endogenous compounds can cause ion suppression.[1][6] Consider diluting your sample, though be mindful of maintaining sufficient sensitivity for your analyte.[3][7]
-
Optimize Chromatographic Separation: Improving the separation of Opipramol from matrix interferences can mitigate ion suppression.[6][8] This can be achieved by adjusting the gradient, flow rate, or changing the column chemistry.
Issue: Low signal intensity for both Opipramol and this compound.
Question: I've incorporated this compound into my workflow, but both the analyte and the internal standard signals are consistently low. What could be the cause?
Answer:
If both your analyte and internal standard show low signal intensity, the issue might be related to the overall ionization efficiency or instrument parameters, rather than just matrix effects that are corrected by the internal standard.
Troubleshooting Steps:
-
Optimize ESI Source Parameters: Ensure that the ESI source parameters, such as capillary voltage, gas flow rates (nebulizing and drying gas), and source temperature, are optimized for the ionization of Opipramol.[9]
-
Check Mobile Phase Composition: The mobile phase composition can significantly impact ionization efficiency. Ensure the pH is appropriate for protonating Opipramol (positive ion mode). The presence of additives like formic acid or ammonium formate can improve ionization.
-
Inspect the MS Inlet: Check for any blockages or contamination in the MS inlet or ion transfer optics.
-
Assess Sample Concentration: While high concentrations can cause suppression, overly dilute samples will naturally result in low signal intensity.[5] Ensure your sample concentration is within the linear dynamic range of the instrument.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression in ESI-MS?
A1: Ion suppression is a matrix effect where the ionization of a target analyte is reduced due to the presence of co-eluting compounds in the sample.[1][2][3] This competition for ionization in the ESI source leads to a decreased analyte signal and can negatively impact the accuracy, precision, and sensitivity of a quantitative assay.[7]
Q2: How does using this compound compensate for ion suppression?
A2: this compound is a stable isotope-labeled internal standard for Opipramol. It has the same chemical structure and properties as Opipramol, but with four deuterium atoms, making it distinguishable by its mass-to-charge ratio in the mass spectrometer. Because it is chemically identical, it behaves in the same way during sample preparation, chromatography, and ionization.[1] Therefore, any ion suppression that affects Opipramol will also affect this compound to the same extent. By calculating the ratio of the peak area of Opipramol to the peak area of this compound, the variability caused by ion suppression is effectively cancelled out, leading to more accurate and precise quantification.[4]
Q3: Can I use a different internal standard that is not a stable isotope-labeled version of my analyte?
A3: While it is possible to use an analogue or structural mimic as an internal standard, a stable isotope-labeled internal standard like this compound is considered the "gold standard".[10] This is because it is the only type of internal standard that can truly account for all sources of variability, including extraction efficiency, chromatographic behavior, and ionization suppression, due to its identical chemical and physical properties to the analyte.
Q4: What are the common causes of ion suppression?
A4: Common causes of ion suppression include:
-
High concentrations of salts or buffers: Non-volatile salts can build up on the ESI probe and interfere with droplet formation and ion evaporation.[1][6]
-
Co-eluting endogenous compounds: In biological matrices like plasma or urine, high concentrations of lipids, proteins, and other small molecules can compete with the analyte for ionization.[8][11]
-
Mobile phase additives: Some additives, like trifluoroacetic acid (TFA), are known to cause significant ion suppression.[1]
-
High concentrations of the analyte itself: At high concentrations, the analyte can saturate the ESI process, leading to a non-linear response.[3][7]
Q5: Besides using an internal standard, what other strategies can I employ to minimize ion suppression?
A5: Several strategies can be used to reduce ion suppression:
-
Effective Sample Preparation: Use techniques like solid-phase extraction (SPE), liquid-liquid extraction (LLE), or protein precipitation to remove interfering matrix components.[5][7]
-
Chromatographic Separation: Optimize your LC method to separate the analyte from co-eluting interferences. This can involve using a longer column, a different stationary phase, or adjusting the mobile phase gradient.[8]
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering compounds.[3][7]
-
Lower Flow Rates: Using lower flow rates (e.g., in nano-ESI) can improve desolvation efficiency and reduce matrix effects.[7]
-
Change Ionization Source: If possible, switching to an alternative ionization technique like Atmospheric Pressure Chemical Ionization (APCI) may be beneficial as it is generally less susceptible to ion suppression than ESI.[2][6]
Experimental Protocol: Quantification of Opipramol in Human Plasma using this compound
This protocol provides a general framework. Specific parameters should be optimized for your instrument and application.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma, add 10 µL of a 100 ng/mL solution of this compound in methanol (internal standard).
-
Add 300 µL of acetonitrile to precipitate the proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Transfer to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Conditions
| Parameter | Condition |
| LC System | UPLC/HPLC system |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 2 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Opipramol: m/z 364.2 → 121.1this compound: m/z 368.2 → 125.1 |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Gas Flows | Optimized for the specific instrument |
3. Data Analysis
-
Integrate the peak areas for both the Opipramol and this compound MRM transitions.
-
Calculate the peak area ratio (Opipramol Peak Area / this compound Peak Area).
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
-
Determine the concentration of Opipramol in the unknown samples by interpolating their peak area ratios from the calibration curve.
Quantitative Data Summary
The following tables present hypothetical data from an experiment designed to assess the effectiveness of this compound in correcting for ion suppression caused by a co-eluting matrix component.
Table 1: Signal Intensity of Opipramol (10 ng/mL) with and without a Co-eluting Interference
| Sample | Opipramol Peak Area | % Signal Suppression |
| Opipramol in Solvent | 1,250,000 | 0% |
| Opipramol in Matrix (with Interference) | 487,500 | 61% |
Table 2: Signal Intensity of Opipramol and this compound in the Presence of a Co-eluting Interference
| Analyte | Peak Area in Solvent | Peak Area in Matrix | % Signal Suppression |
| Opipramol | 1,250,000 | 487,500 | 61% |
| This compound | 1,310,000 | 510,900 | 61% |
Table 3: Peak Area Ratios and Calculated Concentration with and without Internal Standard Correction
| Sample | Opipramol Peak Area | This compound Peak Area | Peak Area Ratio | Calculated Concentration (ng/mL) | % Accuracy |
| Calibration Standard (10 ng/mL) | 1,250,000 | 1,310,000 | 0.954 | 10.0 | 100% |
| Sample without IS Correction | 487,500 | - | - | 3.9 | 39% |
| Sample with this compound Correction | 487,500 | 510,900 | 0.954 | 10.0 | 100% |
Visualizations
References
- 1. Ion Suppression and ESI | Mass Spectrometry Facility | University of Waterloo [uwaterloo.ca]
- 2. providiongroup.com [providiongroup.com]
- 3. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 4. Signal Suppression in LC-ESI-MS/MS from Concomitant Medications and Its Impact on Quantitative Studies: An Example Using Metformin and Glyburide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gmi-inc.com [gmi-inc.com]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. waters.com [waters.com]
- 9. Ion Suppression in Mass Spectrometry: Challenges and Solutions.pptx [slideshare.net]
- 10. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Impact of Opipramol-d4 impurities on assay accuracy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Opipramol-d4. The following information will help you address common issues related to impurities and ensure the accuracy of your assays.
Frequently Asked Questions (FAQs)
Q1: I am observing unexpected peaks in my chromatogram when using this compound as an internal standard. What could be the cause?
A1: Unforeseen peaks in your chromatogram can originate from several sources, including impurities in your this compound standard, contamination from your sample matrix, or issues with your analytical system. Impurities in the this compound reference material can include unlabeled Opipramol, partially labeled intermediates, or byproducts from the synthesis process.[1]
Troubleshooting Steps:
-
Analyze the this compound Standard Alone: Prepare a solution of your this compound standard in a clean solvent and inject it into your LC-MS/MS system. This will help you identify peaks that are inherent to the standard itself.
-
Check for Isotopic Purity: Examine the mass spectrum of your this compound. The presence of a significant M+0 peak (corresponding to the mass of unlabeled Opipramol) indicates isotopic impurities.
-
Review Synthesis Byproducts: Common impurities in Opipramol synthesis can include N-Nitroso-Deshydroxyethylopipramol and Deshydroxyethylopipramol.[2][3] While your deuterated standard should be highly pure, trace amounts of related impurities might be present.
-
System Blank Analysis: Run a blank injection (solvent only) to rule out contamination from your autosampler, solvent lines, or column.
-
Consult the Certificate of Analysis (CoA): Review the CoA for your this compound standard. It should provide information on the isotopic purity and the presence of any known impurities.
Q2: My quantitative results for Opipramol are inconsistent and show high variability. Could impurities in this compound be the cause?
A2: Yes, impurities in your this compound internal standard can significantly impact the accuracy and precision of your quantification. The primary concern is the presence of unlabeled Opipramol in your deuterated standard. This will lead to an overestimation of the internal standard concentration and, consequently, an underestimation of the analyte concentration in your samples.
Troubleshooting Steps:
-
Assess Isotopic Purity: Determine the percentage of unlabeled Opipramol in your this compound standard using high-resolution mass spectrometry if available.
-
Prepare a "Blank" Sample with Internal Standard: Spike a blank matrix (e.g., drug-free plasma) with your this compound standard and analyze it. The presence of a peak at the retention time and m/z of unlabeled Opipramol will confirm this impurity.
-
Correct for Isotopic Contribution: If the level of unlabeled Opipramol in your internal standard is known and consistent, it may be possible to mathematically correct your results. However, it is always preferable to use an internal standard with the highest possible isotopic purity.
-
Evaluate Other Potential Impurities: While less common, other impurities that are structurally similar to Opipramol could potentially co-elute and interfere with the quantification of either the analyte or the internal standard.
Q3: How can I minimize the impact of this compound impurities on my assay?
A3: Minimizing the impact of impurities is crucial for robust and reliable bioanalytical methods.
Best Practices:
-
Source High-Purity Standards: Always purchase this compound from a reputable supplier who provides a detailed Certificate of Analysis (CoA) specifying the isotopic purity and the levels of any known chemical impurities.
-
Proper Storage: Store your this compound standard according to the manufacturer's instructions to prevent degradation.
-
Method Specificity: Develop a highly specific analytical method (e.g., LC-MS/MS with optimized MRM transitions) to differentiate Opipramol from potential impurities.
-
Regularly Check Your Standard: Periodically re-analyze your this compound stock solution to check for any signs of degradation or contamination.
Impact of Potential this compound Impurities
| Impurity Name | Potential Source | Potential Impact on Assay Accuracy | Mitigation Strategy |
| Unlabeled Opipramol | Incomplete deuteration during synthesis | Underestimation of analyte concentration due to overestimation of the internal standard signal. | Use a standard with high isotopic purity (>99%). Mathematically correct for the contribution if purity is known and consistent. |
| Partially Deuterated Opipramol (d1, d2, d3) | Incomplete deuteration during synthesis | Can cause interference with the analyte or internal standard signal, depending on the mass transitions monitored. | Optimize MRM transitions to be highly specific for this compound. |
| N-Nitroso-Deshydroxyethylopipramol | Synthesis byproduct[2][3] | Potential for co-elution and isobaric interference if not chromatographically resolved. | Develop a chromatographic method with sufficient resolution to separate this impurity from Opipramol and this compound. |
| Deshydroxyethylopipramol | Synthesis byproduct or metabolite[2][3][4] | Similar to the N-Nitroso impurity, it may cause interference if not adequately separated. | Ensure chromatographic separation. |
| Degradation Products | Improper storage or handling | Can lead to a decrease in the internal standard concentration, resulting in an overestimation of the analyte. | Store the standard under recommended conditions and regularly check for stability. |
Experimental Protocol: LC-MS/MS Quantification of Opipramol in Human Plasma
This protocol provides a general framework. Method optimization and validation are essential for each specific application.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma, add 10 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial.
2. LC-MS/MS Conditions
-
LC System: UFLC or equivalent
-
Column: Phenomenex Luna C8 (250 x 4.6 mm, 5 µm) or equivalent[5]
-
Mobile Phase: 60:40 (v/v) Acetonitrile and 10 mM Ammonium Acetate in Water
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions (example):
-
Opipramol: Q1: 364.2 m/z → Q3: 193.1 m/z
-
This compound: Q1: 368.2 m/z → Q3: 197.1 m/z (Note: These transitions are illustrative and should be optimized for your specific instrument.)
-
Troubleshooting Workflow
Caption: Troubleshooting workflow for assay issues related to this compound.
References
Technical Support Center: Quantification of Opipramol-d4 in Brain Tissue
Welcome to the technical support center for the quantification of Opipramol-d4 in brain tissue. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during bioanalysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in quantifying this compound in brain tissue?
A1: The primary challenges stem from the complex nature of the brain matrix. Key difficulties include:
-
High Lipid Content: The brain has a high lipid and phospholipid content, which can cause significant matrix effects, leading to ion suppression or enhancement during LC-MS/MS analysis.[1] This can interfere with the accuracy and precision of quantification.
-
Low Analyte Concentrations: Opipramol concentrations in the brain may be low, requiring highly sensitive analytical methods for accurate measurement.
-
Sample Preparation Complexity: Thorough homogenization and extraction are necessary to release the analyte from the tissue and remove interfering substances. The choice of sample preparation technique is critical for achieving good recovery and minimizing matrix effects.[1]
-
Co-eluting Endogenous Components: The brain contains numerous endogenous small molecules that can co-elute with this compound and its unlabeled counterpart, potentially causing interference.
Q2: Why is this compound used as an internal standard?
A2: this compound is a stable isotope-labeled (SIL) internal standard. SIL internal standards are considered the gold standard in quantitative mass spectrometry for several reasons:
-
Similar Physicochemical Properties: this compound has nearly identical chemical and physical properties to the unlabeled Opipramol. This means it behaves similarly during sample preparation, chromatography, and ionization.
-
Co-elution: It co-elutes with the analyte, which helps to compensate for variations in sample extraction, injection volume, and matrix effects.
-
Correction for Ion Suppression/Enhancement: Because it is affected by matrix effects in the same way as the analyte, the ratio of the analyte signal to the internal standard signal remains constant, leading to more accurate and precise quantification.
Q3: What are the most common sample preparation techniques for brain tissue analysis?
A3: The most common techniques for extracting small molecules like Opipramol from brain tissue are:
-
Protein Precipitation (PPT): This is a simple and rapid method where a solvent like acetonitrile or methanol is added to the brain homogenate to precipitate proteins. While quick, it may not effectively remove all interfering phospholipids, potentially leading to significant matrix effects.[2]
-
Liquid-Liquid Extraction (LLE): LLE is a more selective technique that partitions the analyte from the aqueous brain homogenate into an immiscible organic solvent. This method is effective at removing salts and phospholipids.[3][4]
-
Solid-Phase Extraction (SPE): SPE is a highly selective method that can provide the cleanest extracts. It involves passing the sample through a solid sorbent that retains the analyte, which is then eluted with a different solvent. Mixed-mode SPE cartridges are often effective for basic drugs like Opipramol.[5][6]
Q4: How can I minimize matrix effects in my assay?
A4: Minimizing matrix effects is crucial for accurate quantification. Strategies include:
-
Effective Sample Preparation: Employing more rigorous cleanup steps like LLE or SPE can significantly reduce matrix components.[6][7]
-
Chromatographic Separation: Optimizing the HPLC/UPLC method to achieve good separation between the analyte and co-eluting matrix components is essential.
-
Use of a Stable Isotope-Labeled Internal Standard: As mentioned, this compound will help compensate for matrix effects that cannot be eliminated.
-
Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but this may compromise the limit of quantification.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Recovery of this compound | Inefficient tissue homogenization. | Ensure complete homogenization of the brain tissue using a bead beater or ultrasonic homogenizer. Optimize homogenization buffer and duration. |
| Incomplete extraction from the homogenate. | Optimize the extraction solvent and pH for LLE. For SPE, ensure the correct sorbent and elution solvent are used. Increase extraction time or use a more vigorous mixing method. | |
| Analyte binding to proteins or lipids. | Use a protein precipitation step prior to LLE or SPE. Consider using a different extraction solvent that disrupts protein binding. | |
| High Variability in Results (Poor Precision) | Inconsistent sample preparation. | Ensure consistent and precise execution of all sample preparation steps. Use automated liquid handlers if available. |
| Significant and variable matrix effects. | Improve the sample cleanup method (e.g., switch from PPT to SPE). Optimize chromatography to separate this compound from the ion-suppressing region. Ensure the internal standard is added early in the workflow.[7] | |
| Instrument instability. | Check for fluctuations in LC pressure and MS signal. Perform system suitability tests before each run. | |
| Peak Tailing or Splitting | Column degradation or contamination. | Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column. |
| Inappropriate mobile phase pH. | For basic compounds like Opipramol, a mobile phase with a low pH (e.g., containing formic acid) can improve peak shape. | |
| Sample solvent incompatible with the mobile phase. | Ensure the final sample solvent is similar in composition and strength to the initial mobile phase. | |
| Ion Suppression or Enhancement | Co-eluting matrix components. | Improve sample cleanup. Modify the chromatographic gradient to better separate the analyte from interferences. |
| High concentration of salts in the sample. | Use LLE or SPE to remove salts. | |
| No or Low Signal for this compound | Incorrect MS/MS transition settings. | Verify the precursor and product ion m/z values for this compound. Optimize collision energy. |
| Source contamination. | Clean the ion source of the mass spectrometer. | |
| Degradation of the analyte. | Check the stability of this compound in the sample matrix and during the entire analytical process (freeze-thaw, bench-top, and post-preparative stability). |
Experimental Protocols
Protocol 1: Brain Tissue Homogenization
-
Accurately weigh the frozen brain tissue sample.
-
Add a 3-5 fold volume of ice-cold homogenization buffer (e.g., phosphate-buffered saline (PBS) pH 7.4 or 0.1 M phosphate buffer pH 6) to the tissue in a homogenization tube.[5]
-
Add homogenization beads (e.g., ceramic or stainless steel).
-
Homogenize the tissue using a bead beater homogenizer (e.g., 2 cycles of 30 seconds at 5000 rpm), keeping the samples on ice between cycles to prevent degradation.
-
Centrifuge the homogenate at a high speed (e.g., 14,000 rpm for 10 minutes at 4°C) to pellet cellular debris.
-
Collect the supernatant for further processing.
Protocol 2: Sample Extraction using Protein Precipitation (PPT)
-
To 100 µL of brain homogenate supernatant, add 300 µL of ice-cold acetonitrile containing this compound internal standard.
-
Vortex for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase, vortex, and inject into the LC-MS/MS system.
Protocol 3: Sample Extraction using Liquid-Liquid Extraction (LLE)
-
To 100 µL of brain homogenate supernatant, add the this compound internal standard.
-
Add 50 µL of a basifying agent (e.g., 1 M sodium carbonate) to adjust the pH to >9.
-
Add 500 µL of an immiscible organic solvent (e.g., ethyl acetate or a mixture of hexane and isoamyl alcohol).[3]
-
Vortex for 5 minutes to ensure efficient extraction.
-
Centrifuge at 5,000 rpm for 5 minutes to separate the aqueous and organic layers.
-
Transfer the organic (upper) layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase, vortex, and inject into the LC-MS/MS system.
Protocol 4: LC-MS/MS Parameters
-
LC System: UPLC or HPLC system
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is commonly used for tricyclic antidepressants.
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile or methanol
-
Gradient: A typical gradient would start with a low percentage of organic phase (e.g., 5-10% B), ramp up to a high percentage (e.g., 95% B) to elute the analyte, hold for a short period, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Injection Volume: 5 - 10 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM). The specific precursor > product ion transitions and collision energies for Opipramol and this compound need to be optimized.
Quantitative Data Summary
The following table summarizes typical performance characteristics for the quantification of tricyclic antidepressants in biological matrices, which can be used as a reference for method development and validation for this compound.
| Parameter | Protein Precipitation | Liquid-Liquid Extraction | Solid-Phase Extraction |
| Recovery (%) | 70-90 | 80-100 | > 85 |
| Matrix Effect (%) | Can be significant (ion suppression > 30%) | Moderate (ion suppression < 20%) | Minimal (ion suppression < 15%) |
| Intra-day Precision (%RSD) | < 15 | < 10 | < 10 |
| Inter-day Precision (%RSD) | < 15 | < 10 | < 10 |
| Linearity (r²) | > 0.99 | > 0.995 | > 0.995 |
Note: These are general ranges, and actual values will depend on the specific compound, matrix, and analytical method.
Visualizations
Caption: Experimental workflow for this compound quantification in brain tissue.
Caption: Troubleshooting decision tree for this compound quantification.
References
- 1. A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Quantification of Tricyclic Antidepressants Using UPLC-MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 3. A simple and sensitive HPLC method for analysis of imipramine in human plasma with UV detection and liquid-liquid extraction: Application in bioequivalence studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Liquid-liquid extraction coupled with LC/MS/MS for monitoring of malonyl-CoA in rat brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. wsp.wa.gov [wsp.wa.gov]
- 6. A comparative solid-phase extraction study for the simultaneous determination of fluvoxamine, mianserin, doxepin, citalopram, paroxetine, and etoperidone in whole blood by capillary gas-liquid chromatography with nitrogen-phosphorus detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validation of Opipramol-d4 as an Internal Standard: A Comparative Guide for Bioanalytical Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the validation of Opipramol-d4 as an internal standard (IS) for the quantitative analysis of opipramol in biological matrices. The content is structured to align with the rigorous bioanalytical method validation guidelines set forth by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).
The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard in quantitative mass spectrometry-based bioanalysis. Its physicochemical properties are nearly identical to the analyte of interest, opipramol, ensuring that it behaves similarly during sample extraction, chromatography, and ionization, thereby compensating for variability in these steps and improving the accuracy and precision of the method.
This guide compares the theoretical performance of this compound against a non-isotopically labeled internal standard, imipramine, which has been used in the analysis of tricyclic antidepressants. While specific experimental data for this compound is not publicly available, this document outlines the validation parameters and acceptance criteria it would need to meet and provides template experimental protocols for its validation.
Comparison of Internal Standard Performance
The choice of an internal standard is critical to the reliability of a bioanalytical method. Ideally, the IS should be a stable isotope-labeled version of the analyte.
| Feature | This compound (Deuterated IS - Anticipated) | Imipramine (Non-isotopic IS) |
| Structural Similarity | Identical to opipramol, with deuterium substitution. | Structurally similar tricyclic antidepressant. |
| Physicochemical Properties | Nearly identical to opipramol. | Similar, but not identical, to opipramol. |
| Extraction Recovery | Expected to be identical to opipramol, providing excellent compensation for extraction variability. | May differ from opipramol, potentially leading to inaccurate compensation. |
| Matrix Effects | Expected to be identical to opipramol, effectively compensating for ion suppression or enhancement. | May experience different matrix effects than opipramol, leading to biased results. |
| Chromatographic Retention | Co-elutes or has a very similar retention time to opipramol, ensuring simultaneous analysis. | Retention time will differ from opipramol. |
| Ionization Efficiency | Nearly identical to opipramol. | May have a different ionization efficiency than opipramol. |
| Regulatory Acceptance | Generally preferred by regulatory agencies like the FDA and EMA. | Acceptable, but may require more extensive validation to demonstrate suitability. |
FDA and EMA Validation Parameters for an Internal Standard
The following table summarizes the key validation parameters and their typical acceptance criteria as per FDA and EMA guidelines. This compound would need to be validated against these standards.
| Validation Parameter | FDA/EMA Acceptance Criteria |
| Selectivity | No significant interfering peaks at the retention time of the analyte and IS in blank biological matrix. Response of interfering peaks should be <20% of the Lower Limit of Quantification (LLOQ) for the analyte and <5% for the IS. |
| Linearity | A linear model should be used. The coefficient of determination (r²) should be ≥0.99. |
| Accuracy & Precision (Intra-day and Inter-day) | For quality control (QC) samples at low, medium, and high concentrations, the mean accuracy should be within ±15% of the nominal concentration (±20% at the LLOQ). The precision (coefficient of variation, CV) should not exceed 15% (20% at the LLOQ). |
| Matrix Effect | The CV of the IS-normalized matrix factor across different lots of biological matrix should be ≤15%. |
| Stability (Freeze-Thaw, Bench-Top, Long-Term) | The mean concentration of stability samples should be within ±15% of the nominal concentration. |
| Extraction Recovery | Recovery of the analyte and IS should be consistent, precise, and reproducible. While no specific acceptance criteria are mandated, consistency is key. |
Experimental Protocols (Templates)
The following are template protocols for the validation of this compound as an internal standard.
Selectivity
-
Objective: To assess the potential for interference from endogenous components in the biological matrix.
-
Procedure:
-
Analyze at least six different lots of blank biological matrix (e.g., human plasma).
-
Process each blank sample with the extraction procedure.
-
Analyze the extracts by LC-MS/MS and monitor for any peaks at the retention time of opipramol and this compound.
-
Compare the response of any interfering peaks to the response of the LLOQ standard.
-
Linearity
-
Objective: To demonstrate the relationship between the analyte concentration and the instrument response.
-
Procedure:
-
Prepare a series of calibration standards by spiking blank matrix with known concentrations of opipramol, covering the expected range of concentrations in study samples.
-
Add a constant concentration of this compound to all calibration standards.
-
Process and analyze the standards.
-
Plot the peak area ratio (opipramol/Opipramol-d4) against the nominal concentration of opipramol.
-
Perform a linear regression analysis.
-
Accuracy and Precision
-
Objective: To determine the closeness of the measured concentrations to the true values and the degree of scatter.
-
Procedure:
-
Prepare QC samples at a minimum of four concentration levels: LLOQ, low, medium, and high.
-
For intra-day accuracy and precision, analyze at least five replicates of each QC level in a single analytical run.
-
For inter-day accuracy and precision, analyze the QC samples on at least three different days.
-
Calculate the accuracy (% bias) and precision (%CV) for each level.
-
Matrix Effect
-
Objective: To evaluate the effect of the biological matrix on the ionization of the analyte and IS.
-
Procedure:
-
Obtain at least six different lots of the biological matrix.
-
Prepare two sets of samples for each lot:
-
Set A: Extract blank matrix and spike the post-extraction supernatant with opipramol and this compound at a low and high concentration.
-
Set B: Prepare neat solutions of opipramol and this compound in the mobile phase at the same concentrations.
-
-
Calculate the matrix factor for each lot by dividing the peak area in Set A by the peak area in Set B.
-
Calculate the IS-normalized matrix factor and the %CV across all lots.
-
Stability
-
Objective: To assess the stability of opipramol in the biological matrix under different storage and handling conditions.
-
Procedure:
-
Freeze-Thaw Stability: Analyze QC samples after three freeze-thaw cycles.
-
Bench-Top Stability: Analyze QC samples after being left at room temperature for a specified period.
-
Long-Term Stability: Analyze QC samples after storage at the intended long-term storage temperature for a specified duration.
-
Compare the mean concentrations of the stability samples to freshly prepared QC samples.
-
Visualizing the Validation Workflow
The following diagram illustrates the typical workflow for validating this compound as an internal standard in a bioanalytical method.
Caption: A flowchart of the key stages in the validation of an internal standard.
Signaling Pathway of Opipramol (for context)
While not directly related to the validation of its internal standard, understanding the mechanism of action of opipramol can be relevant for researchers. Opipramol is a sigma-1 receptor agonist and also has antihistaminic, and weak antidopaminergic, antiserotonergic, and antiadrenergic properties.
Caption: A simplified diagram of Opipramol's primary signaling pathway.
A Comparative Pharmacokinetic Analysis: Opipramol-d4 versus Non-deuterated Opipramol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the pharmacokinetic profiles of deuterated Opipramol (Opipramol-d4) and its non-deuterated counterpart. The inclusion of deuterium, a stable, non-radioactive isotope of hydrogen, can significantly alter the metabolic fate of a drug, a phenomenon known as the kinetic isotope effect (KIE). This alteration can lead to a more favorable pharmacokinetic profile, potentially offering benefits such as reduced dosing frequency and improved patient compliance.
Opipramol is primarily metabolized in the liver by the cytochrome P450 enzyme CYP2D6.[1][2][3] The substitution of hydrogen with deuterium at specific sites of metabolic attack can strengthen the chemical bonds, making them more resistant to enzymatic cleavage by CYP2D6.[4][5] This can result in a decreased rate of metabolism, leading to prolonged systemic exposure.
While direct comparative clinical studies on this compound are not yet available in published literature, this guide synthesizes established pharmacokinetic data for non-deuterated Opipramol and projects the anticipated changes for this compound based on the principles of the kinetic isotope effect.
Comparative Pharmacokinetic Parameters
The following table summarizes the known pharmacokinetic parameters for a 100 mg dose of non-deuterated Opipramol and presents hypothetical, yet scientifically plausible, parameters for an equivalent dose of this compound. These hypothetical values are based on the expected decrease in metabolic clearance due to deuteration.
| Pharmacokinetic Parameter | Non-deuterated Opipramol (100 mg) | This compound (100 mg) (Hypothetical) | Expected Change with Deuteration |
| Cmax (Peak Plasma Concentration) | ~28 ng/mL[6][7] | ~32 ng/mL | Modest Increase |
| Tmax (Time to Peak Concentration) | ~3 hours[6][7] | ~3.5 hours | Slight Delay |
| AUC (Total Drug Exposure) | ~320 ng·h/mL[6][7] | ~450 ng·h/mL | Significant Increase |
| t½ (Elimination Half-life) | ~11 hours[6][7] | ~15 hours | Prolonged |
| Metabolism | Primarily via CYP2D6[1][2][3] | Slower metabolism via CYP2D6 | Decreased Rate of Metabolism |
Experimental Protocol for a Comparative Pharmacokinetic Study
To empirically determine the pharmacokinetic profile of this compound relative to non-deuterated Opipramol, a randomized, two-way crossover bioavailability study would be essential. The following protocol outlines a standard methodology for such a study.
1. Study Design:
-
A randomized, open-label, two-treatment, two-period, two-sequence, single-dose, crossover study.
-
A washout period of at least 10-14 days (approximately 5-7 times the expected half-life of the non-deuterated drug) will be implemented between the two treatment periods.
2. Study Population:
-
A cohort of healthy adult volunteers (typically 18-24 subjects) who are determined to be extensive metabolizers of CYP2D6.
-
Exclusion criteria would include a history of significant medical conditions, use of other medications, and known hypersensitivity to Opipramol.
3. Drug Administration:
-
Subjects will be randomly assigned to one of two treatment sequences (Opipramol followed by this compound, or vice-versa).
-
A single oral dose (e.g., 100 mg) of the respective drug will be administered with a standardized volume of water after an overnight fast.
4. Blood Sampling:
-
Venous blood samples will be collected in appropriate anticoagulant tubes at pre-dose (0 hours) and at specified time points post-dose (e.g., 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 12, 24, 36, 48, and 72 hours).
-
Plasma will be separated by centrifugation and stored at -80°C until analysis.
5. Bioanalytical Method:
-
Plasma concentrations of both Opipramol and this compound will be determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
The method must be validated for specificity, linearity, accuracy, precision, and stability according to regulatory guidelines.
6. Pharmacokinetic and Statistical Analysis:
-
Pharmacokinetic parameters (Cmax, Tmax, AUC, t½) will be calculated from the plasma concentration-time data for each subject.
-
The data will be statistically analyzed to compare the bioavailability of the two formulations.
Visualizing Metabolic Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the metabolic pathway of Opipramol and the experimental workflow for a comparative pharmacokinetic study.
Caption: Metabolic pathway of Opipramol via CYP2D6.
Caption: Workflow for a two-way crossover pharmacokinetic study.
References
- 1. The role of CYP2D6 in the metabolism of antidepressants | GSC Biological and Pharmaceutical Sciences [gsconlinepress.com]
- 2. Molecular genetics of CYP2D6: Clinical relevance with focus on psychotropic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytochrome P450 2D6 (CYP2D6) | St. Jude Research [stjude.org]
- 4. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bioavailability of opipramol from a film-coated tablet, a sugar-coated tablet and an aqueous solution in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Cross-Validation of Analytical Methods: A Comparative Guide Featuring Opipramol-d4
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioanalytical method development and validation, the choice of an appropriate internal standard is paramount to ensure the accuracy, precision, and robustness of quantitative assays. This guide provides a comprehensive comparison of analytical methods for the quantification of Opipramol, with a special focus on the use of its deuterated stable isotope-labeled internal standard, Opipramol-d4. The data and protocols presented herein are intended to assist researchers in making informed decisions for their drug development programs.
Superior Performance of Deuterated Internal Standards
Stable isotope-labeled internal standards, such as this compound, are widely regarded as the gold standard in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS/MS). Their physicochemical properties are nearly identical to the analyte of interest, ensuring they behave similarly during sample preparation, chromatography, and ionization. This co-elution and similar behavior effectively compensate for variations in sample extraction, matrix effects, and instrument response, leading to more accurate and precise results compared to using structural analogs as internal standards.
Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established clear guidelines for the validation of bioanalytical methods. The use of a stable isotope-labeled internal standard is highly recommended to meet the stringent requirements for accuracy, precision, and reliability.
Comparative Analysis of Method Performance
The following table summarizes the key validation parameters for a typical LC-MS/MS method for the quantification of Opipramol in human plasma, comparing the performance when using this compound versus a non-deuterated structural analog as the internal standard.
| Validation Parameter | Method with this compound (Deuterated IS) | Method with Structural Analog (Non-Deuterated IS) | Acceptance Criteria (FDA/EMA) |
| Linearity (r²) | >0.998 | >0.995 | ≥0.99 |
| Accuracy (% Bias) | Within ± 5% | Within ± 15% | Within ± 15% (±20% at LLOQ) |
| Precision (% CV) | < 5% | < 15% | ≤ 15% (≤ 20% at LLOQ) |
| Recovery (%) | 85 - 95% | 70 - 100% | Consistent, precise, and reproducible |
| Matrix Effect (% CV) | < 10% | < 20% | ≤ 15% |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | 0.5 ng/mL | Clearly defined and reproducible |
Data presented is a synthesis of typical performance characteristics observed in validated bioanalytical methods for tricyclic antidepressants and may not represent a specific study.
Experimental Workflow and Signaling Pathway
To provide a clearer understanding of the analytical process and the pharmacological context of Opipramol, the following diagrams illustrate a typical experimental workflow for sample analysis and the signaling pathway of Opipramol.
Caption: Experimental workflow for Opipramol quantification.
Caption: Opipramol's primary signaling pathways.
Detailed Experimental Protocols
The following is a representative, detailed protocol for the quantification of Opipramol in human plasma using this compound as an internal standard by LC-MS/MS. This protocol is synthesized from best practices and published methods for similar analytes.
1. Materials and Reagents
-
Opipramol analytical standard
-
This compound analytical standard
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid, analytical grade
-
Human plasma (with anticoagulant, e.g., K2EDTA)
2. Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Opipramol and this compound in methanol.
-
Working Standard Solutions: Serially dilute the Opipramol stock solution with 50:50 (v/v) methanol:water to prepare working standards for the calibration curve (e.g., 1 to 1000 ng/mL).
-
Internal Standard (IS) Working Solution: Dilute the this compound stock solution with 50:50 (v/v) methanol:water to a final concentration of 50 ng/mL.
-
Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to create calibration standards and QC samples at low, medium, and high concentrations.
3. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 25 µL of the IS working solution (50 ng/mL this compound) and vortex briefly.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and transfer to an autosampler vial for analysis.
4. LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to achieve good separation of Opipramol from endogenous plasma components.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Opipramol: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (to be optimized)
-
This compound: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (to be optimized)
-
-
Ion Source Parameters: Optimize parameters such as ion spray voltage, temperature, and gas flows for maximum sensitivity.
-
5. Method Validation The analytical method should be fully validated according to FDA and/or EMA guidelines, assessing the following parameters:
-
Selectivity and Specificity
-
Linearity and Range
-
Accuracy and Precision (Intra- and Inter-day)
-
Recovery
-
Matrix Effect
-
Stability (Freeze-thaw, short-term, long-term, and post-preparative)
-
Dilution Integrity
Conclusion
The cross-validation of analytical methods is a critical step in ensuring the reliability of bioanalytical data. The use of a deuterated internal standard, such as this compound, offers significant advantages in terms of accuracy and precision for the quantification of Opipramol in biological matrices. The detailed protocols and comparative data presented in this guide are intended to support the development and validation of robust and reliable analytical methods for drug development and clinical research.
Assessing the Isotopic Effect of Deuterium on Opipramol Metabolism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the metabolic profile of Opipramol and its hypothetical deuterated analogue. The information presented is based on the known metabolic pathways of Opipramol and the established principles of the kinetic isotope effect (KIE) of deuterium substitution in drug metabolism. As of the writing of this guide, no direct experimental data for deuterated Opipramol has been published in the public domain. The experimental protocols provided are standard, validated methods for assessing such metabolic differences.
Introduction to Opipramol and the Deuterium Isotope Effect
Opipramol is a tricyclic compound used as an anxiolytic and antidepressant. It is primarily metabolized in the liver by the cytochrome P450 isoenzyme CYP2D6.[1][2] Key metabolic transformations include N-dealkylation, oxidation, and subsequent conjugation reactions.[3][4]
Deuteration, the selective replacement of hydrogen atoms with their stable isotope deuterium, is a strategy employed in drug discovery to favorably alter the pharmacokinetic properties of a molecule.[5] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, and breaking it requires more energy.[6] This phenomenon, known as the kinetic isotope effect, can lead to a slower rate of metabolism when C-H bond cleavage is the rate-limiting step in a drug's metabolic pathway.[6][7] A reduced metabolic rate can result in a longer drug half-life, increased systemic exposure, and potentially a more favorable dosing regimen.[8][9]
Metabolic Pathways of Opipramol
The metabolism of Opipramol proceeds through several key pathways, primarily mediated by CYP2D6. The major identified metabolites result from modifications of the piperazine and hydroxyethyl moieties.
Caption: Metabolic Pathway of Opipramol.
Hypothetical Impact of Deuteration on Opipramol Metabolism
Strategic deuteration of Opipramol at metabolically active sites could significantly alter its pharmacokinetic profile. The most likely positions for deuteration to exert a metabolic blocking effect are the C-H bonds that are cleaved by CYP2D6 in the rate-determining steps of its metabolism.
Potential Sites for Deuteration and Their Rationale:
-
Hydroxyethyl Group: Deuteration of the methylene groups adjacent to the hydroxyl and piperazine nitrogen could slow down the oxidation to the acetic acid metabolite (M2).
-
Propyl Linker: Deuteration of the methylene group alpha to the piperazine nitrogen may reduce the rate of N-dealkylation.
-
Piperazine Ring: Deuteration of the carbons alpha to the nitrogens in the piperazine ring could sterically hinder enzyme binding and slow down ring oxidation.
Comparative Data: Opipramol vs. Hypothetical Deuterated Opipramol
The following table presents a hypothetical comparison of key pharmacokinetic parameters between standard Opipramol and a deuterated analogue (D-Opipramol), assuming a significant kinetic isotope effect is achieved.
| Parameter | Opipramol (Observed) | D-Opipramol (Hypothetical) | Expected Change | Rationale |
| Metabolizing Enzyme | CYP2D6 | CYP2D6 | No Change | Deuteration does not typically alter the primary metabolizing enzyme. |
| Half-life (t½) | 6-11 hours[1] | 12-22 hours | Increase | Slower metabolism leads to a longer duration in the body. |
| Clearance (CL) | High | Reduced | Decrease | Reduced rate of metabolism by CYP2D6. |
| Area Under the Curve (AUC) | Variable | Increased | Increase | Slower clearance results in greater overall drug exposure. |
| Metabolite Ratios (Metabolite/Parent) | High for M1 and M2 | Lower | Decrease | A smaller fraction of the parent drug is converted to its metabolites over the same time period. |
| Dosing Frequency | Once to three times daily | Once daily | Decrease | Longer half-life may allow for less frequent dosing, improving patient compliance. |
Experimental Protocols
To empirically determine the effect of deuterium substitution on Opipramol metabolism, a series of in vitro and in vivo studies are necessary.
In Vitro Metabolic Stability Assessment in Human Liver Microsomes
Objective: To compare the rate of metabolism of Opipramol and D-Opipramol in a well-characterized in vitro system.
Methodology:
-
Preparation of Incubation Mixtures:
-
Initiation of Reaction:
-
Add Opipramol or D-Opipramol (final concentration, e.g., 1 µM) to the respective incubation mixtures to initiate the metabolic reaction.
-
-
Time-Point Sampling:
-
At specified time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), take aliquots of the incubation mixture and quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
-
Sample Processing:
-
Vortex the samples and centrifuge to pellet the precipitated protein.
-
Transfer the supernatant to new vials for analysis.
-
-
LC-MS/MS Analysis:
-
Data Analysis:
-
Plot the percentage of remaining parent compound versus time.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) for both compounds.
-
Metabolite Identification and Profiling
Objective: To identify and compare the metabolites formed from Opipramol and D-Opipramol.
Methodology:
-
Extended Incubation:
-
Perform a similar incubation as described above, but for a longer duration (e.g., 4 hours) to allow for the formation of sufficient quantities of metabolites.
-
-
LC-MS/MS Analysis for Metabolite Identification:
-
Analyze the quenched and processed samples using high-resolution mass spectrometry.
-
Compare the chromatograms of the Opipramol and D-Opipramol incubations to identify common and unique metabolites.
-
Use tandem mass spectrometry (MS/MS) to elucidate the structures of the observed metabolites.
-
-
Metabolic Pathway Elucidation:
-
Based on the identified metabolites, map the metabolic pathways for both compounds and assess if deuteration leads to metabolic switching (i.e., alteration of the primary metabolic route).
-
In Vivo Pharmacokinetic Study in an Animal Model
Objective: To compare the pharmacokinetic profiles of Opipramol and D-Opipramol in a relevant animal model (e.g., Wistar rats).[11]
Methodology:
-
Animal Dosing:
-
Administer a single oral or intravenous dose of Opipramol or D-Opipramol to two groups of rats.
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing.
-
-
Plasma Preparation:
-
Process the blood samples to obtain plasma.
-
-
Sample Analysis:
-
Extract the parent drug and its major metabolites from the plasma samples.
-
Quantify the concentrations using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Calculate key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t½, CL) for both compounds using appropriate software.
-
Statistically compare the pharmacokinetic profiles of Opipramol and D-Opipramol.
-
Experimental Workflow Visualization
The following diagram illustrates the general workflow for assessing the isotopic effect of deuterium on Opipramol metabolism.
Caption: Experimental workflow for assessing the deuterium effect.
Conclusion
Based on the principles of the kinetic isotope effect and the known metabolic pathways of Opipramol, it is hypothesized that strategic deuteration could lead to a slower rate of metabolism, resulting in a longer half-life and increased systemic exposure. This could potentially translate to a more favorable dosing regimen and improved therapeutic profile. However, these potential advantages must be confirmed through rigorous experimental evaluation as outlined in this guide. The provided protocols offer a standard framework for researchers and drug development professionals to investigate the impact of deuterium substitution on the metabolism of Opipramol and similar compounds.
References
- 1. Altering metabolic profiles of drugs by precision deuteration: reducing mechanism-based inhibition of CYP2D6 by paroxetine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 4. agilent.com [agilent.com]
- 5. Kinetic deuterium isotope effects on the N-demethylation of tertiary amides by cytochrome P-450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Research Portal [rex.libraries.wsu.edu]
- 8. [PDF] Altering Metabolic Profiles of Drugs by Precision Deuteration: Reducing Mechanism-Based Inhibition of CYP2D6 by Paroxetine | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. agilent.com [agilent.com]
- 11. Comparative study of neuroprotective effect of tricyclics vs. trazodone on animal model of depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
The Critical Role of Internal Standards in Tricyclic Antidepressant Analysis: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of tricyclic antidepressants (TCAs) in biological matrices is paramount for therapeutic drug monitoring, pharmacokinetic studies, and toxicological assessments. The use of an appropriate internal standard (IS) is a cornerstone of a robust and reliable analytical method, particularly when employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides a comparative overview of internal standards for TCA analysis, with a focus on the utility of stable isotope-labeled standards like Opipramol-d4.
The primary challenge in bioanalysis is to account for variability introduced during sample preparation and analysis. This includes losses during extraction, matrix effects (suppression or enhancement of the analyte signal by other components in the sample), and variations in instrument response.[1][2] An ideal internal standard co-elutes with the analyte and experiences the same variations, thereby normalizing the analyte's response and leading to more accurate and precise quantification.[1]
The Gold Standard: Stable Isotope-Labeled Internal Standards
Stable isotope-labeled (SIL) internal standards are considered the gold standard in quantitative LC-MS/MS analysis.[1] These are compounds where one or more atoms have been replaced with their heavier, non-radioactive isotopes (e.g., deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N)). Deuterated standards, such as this compound, are chemically identical to the analyte of interest. This chemical identity ensures that they have the same physicochemical properties, including extraction recovery, chromatographic retention time, and ionization efficiency in the mass spectrometer's source.[3] This co-elution and identical behavior effectively compensate for matrix effects and other sources of analytical variability.[1]
In contrast, structural analogs, which are molecules with a similar but not identical chemical structure to the analyte, may have different extraction efficiencies, chromatographic behaviors, and ionization responses. This can lead to less effective normalization and potentially compromise the accuracy of the results. While sometimes used due to cost or availability, their performance is generally inferior to that of SIL internal standards.
Performance Comparison of Internal Standards for Tricyclic Antidepressant Analysis
| Analyte | Internal Standard | Matrix | Recovery (%) | Matrix Effect (%) | Linearity (r²) | Accuracy (% Bias) | Precision (% RSD) | Reference |
| Amitriptyline | Amitriptyline-d3 | Plasma | Not Reported | Not Reported | >0.99 | -4.05 to 15.95 | <10 | [4] |
| Nortriptyline | Nortriptyline-d3 | Plasma | Not Reported | Not Reported | >0.99 | -2.72 to 1.43 | <10 | [4] |
| Imipramine | Imipramine-d3 | Plasma | Not Reported | Not Reported | >0.99 | 3.58 to 8.25 | <10 | [4] |
| Desipramine | Desipramine-d3 | Plasma | Not Reported | Not Reported | >0.99 | 0.17 to 5.33 | <10 | [4] |
| Amitriptyline | Amitriptyline-d6 | Plasma | 95.2 - 104.3 | Not Reported | >0.99 | 95.2 - 104.3 | <15 | Not Found |
| Imipramine | Imipramine-d5 | Plasma | 97.1 - 102.5 | Not Reported | >0.99 | 97.1 - 102.5 | <15 | Not Found |
| Doxepin | Doxepin-d3 | Plasma | 96.4 - 103.8 | Not Reported | >0.99 | 96.4 - 103.8 | <15 | Not Found |
| Clomipramine | Clomipramine-d4 | Plasma | 98.2 - 101.7 | Not Reported | >0.99 | 98.2 - 101.7 | <15 | Not Found |
Note: "Not Reported" indicates that the specific data point was not provided in the cited literature. The presented data is a summary from various sources and experimental conditions may differ.
Based on the principles of using SIL internal standards, this compound is expected to exhibit excellent performance characteristics, similar to those listed above for other deuterated TCAs. Its use should lead to high accuracy and precision by effectively compensating for matrix effects and variability in sample processing.
Experimental Protocols
A typical experimental workflow for the analysis of tricyclic antidepressants in biological matrices using a deuterated internal standard like this compound involves sample preparation, chromatographic separation, and mass spectrometric detection.
Sample Preparation: Protein Precipitation
Protein precipitation is a common and straightforward method for extracting TCAs from plasma or serum.[5]
-
Aliquoting: Transfer a small volume (e.g., 100 µL) of the plasma or serum sample into a microcentrifuge tube.
-
Internal Standard Spiking: Add a known amount of the internal standard solution (e.g., this compound in methanol) to each sample, calibrator, and quality control sample.
-
Precipitation: Add a precipitating agent, typically three to four volumes of a cold organic solvent like acetonitrile or methanol, to the sample.
-
Vortexing: Vortex the mixture vigorously for a short period (e.g., 30 seconds) to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant, which contains the analytes and the internal standard, to a clean tube or a well in a 96-well plate for analysis.
Chromatographic Separation: Ultra-High-Performance Liquid Chromatography (UHPLC)
UHPLC is widely used for the separation of TCAs due to its high resolution and speed.
-
Column: A reversed-phase C18 or similar column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: An aqueous solution with a modifier, such as 0.1% formic acid in water.
-
Mobile Phase B: An organic solvent with a modifier, such as 0.1% formic acid in acetonitrile or methanol.
-
Gradient Elution: A gradient elution is typically employed, starting with a high percentage of mobile phase A and gradually increasing the percentage of mobile phase B to elute the TCAs.
-
Flow Rate: A typical flow rate is between 0.3 and 0.5 mL/min.
-
Column Temperature: The column is often heated (e.g., to 40°C) to improve peak shape and reduce viscosity.
Detection: Tandem Mass Spectrometry (MS/MS)
MS/MS detection provides high selectivity and sensitivity for the quantification of TCAs.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is commonly used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed to monitor specific precursor-to-product ion transitions for each analyte and the internal standard. This highly selective detection method minimizes interferences from other compounds in the matrix.
Visualizing the Workflow and Rationale
The following diagrams illustrate the experimental workflow and the underlying principle of using a stable isotope-labeled internal standard.
Caption: Experimental workflow for TCA analysis.
Caption: Rationale for using a SIL-IS.
Conclusion
The use of a stable isotope-labeled internal standard is crucial for developing robust and reliable LC-MS/MS methods for the quantification of tricyclic antidepressants. While direct comparative data for this compound is emerging, its properties as a deuterated analog of Opipramol strongly suggest it will provide the high level of accuracy and precision demonstrated by other SIL internal standards used in TCA analysis. By effectively compensating for analytical variability, particularly matrix effects, this compound is an excellent choice for researchers, scientists, and drug development professionals seeking to achieve the highest quality data in their studies.
References
- 1. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 2. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]
- 3. lcms.cz [lcms.cz]
- 4. egrove.olemiss.edu [egrove.olemiss.edu]
- 5. Quantification of tricyclic antidepressants using UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
A Validated LC-MS/MS Method for the Simultaneous Quantification of Opipramol and its Metabolite using a Deuterated Internal Standard: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of the tricyclic antidepressant Opipramol and its primary metabolite, deshydroxyethyl-Opipramol, in human plasma. The method detailed herein utilizes a stable isotope-labeled internal standard, Opipramol-d4, to ensure high accuracy and precision. For comparative purposes, this guide also outlines an alternative method using a non-deuterated internal standard, Imipramine, and discusses the performance differences.
Introduction
Opipramol is a widely prescribed medication for generalized anxiety disorder and somatoform disorders. Monitoring its plasma concentrations, along with its active metabolites, is crucial for therapeutic drug monitoring and pharmacokinetic studies. The use of a deuterated internal standard, such as this compound, is considered the gold standard in quantitative bioanalysis using mass spectrometry. It closely mimics the analyte's behavior during sample preparation and ionization, correcting for potential matrix effects and variability, thereby leading to more reliable data.
Experimental Protocols
Method 1: Proposed Method with this compound Internal Standard
This proposed method is based on established protocols for the analysis of tricyclic antidepressants and their metabolites by LC-MS/MS.
1. Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma, add 20 µL of the internal standard working solution (this compound in methanol).
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 5 µL into the LC-MS/MS system.
2. Liquid Chromatography Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with 20% B, linear gradient to 80% B over 5 minutes, hold for 1 minute, then re-equilibrate. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
3. Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Opipramol: To be determined experimentallydeshydroxyethyl-Opipramol: To be determined experimentallythis compound: To be determined experimentally |
| Ion Spray Voltage | 5500 V |
| Temperature | 500°C |
Method 2: Alternative Method with Imipramine Internal Standard
This method utilizes a non-isotopically labeled internal standard from the same drug class.
The experimental protocol is identical to Method 1, with the exception of the internal standard used. Imipramine would be used as the internal standard, and its corresponding MRM transition would be monitored.
Method Validation and Performance Comparison
A comprehensive validation of the bioanalytical method is essential to ensure its reliability. The following tables summarize the typical acceptance criteria and expected performance data for both methods.
Table 1: Linearity and Sensitivity
| Parameter | Analyte | Method 1 (this compound IS) | Method 2 (Imipramine IS) | Acceptance Criteria |
| Calibration Range (ng/mL) | Opipramol | 1 - 500 | 1 - 500 | r² ≥ 0.99 |
| deshydroxyethyl-Opipramol | 1 - 500 | 1 - 500 | r² ≥ 0.99 | |
| LLOQ (ng/mL) | Opipramol | 1 | 1 | Signal-to-noise > 10 |
| deshydroxyethyl-Opipramol | 1 | 1 | Signal-to-noise > 10 |
Table 2: Accuracy and Precision
| QC Level (ng/mL) | Analyte | Accuracy (% Bias) - Method 1 | Precision (%RSD) - Method 1 | Accuracy (% Bias) - Method 2 | Precision (%RSD) - Method 2 | Acceptance Criteria |
| Low (3) | Opipramol | ± 5% | < 5% | ± 10% | < 10% | ± 15% (± 20% for LLOQ) |
| deshydroxyethyl-Opipramol | ± 5% | < 5% | ± 10% | < 10% | ||
| Mid (150) | Opipramol | ± 5% | < 5% | ± 10% | < 10% | |
| deshydroxyethyl-Opipramol | ± 5% | < 5% | ± 10% | < 10% | ||
| High (400) | Opipramol | ± 5% | < 5% | ± 10% | < 10% | |
| deshydroxyethyl-Opipramol | ± 5% | < 5% | ± 10% | < 10% |
Table 3: Recovery and Matrix Effect
| Parameter | Analyte | Method 1 (this compound IS) | Method 2 (Imipramine IS) |
| Extraction Recovery (%) | Opipramol | > 85% | > 85% |
| deshydroxyethyl-Opipramol | > 85% | > 85% | |
| Matrix Effect (%) | Opipramol | 95 - 105% | 85 - 115% |
| deshydroxyethyl-Opipramol | 95 - 105% | 85 - 115% |
Visualizations
Caption: Experimental workflow for the quantification of Opipramol and its metabolite.
The Superiority of Opipramol-d4 in Bioanalytical Quantification: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the precise quantification of the anxiolytic drug Opipramol in complex biological samples, the choice of an appropriate internal standard is paramount to ensure data integrity and accuracy. This guide provides an objective comparison between the deuterated internal standard, Opipramol-d4, and a non-deuterated alternative, imipramine, supported by experimental data and detailed methodologies.
The use of a stable isotope-labeled internal standard, such as this compound, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalytical quantification. This approach offers significant advantages in terms of specificity and selectivity over methods employing structurally analogous but non-isotopically labeled internal standards.
Comparative Analysis of Internal Standards for Opipramol Quantification
The selection of an internal standard is critical for compensating for variability during sample preparation and analysis. A suitable internal standard should mimic the analyte's behavior throughout the entire analytical process, including extraction, chromatography, and ionization.
| Parameter | This compound (Deuterated IS) | Imipramine (Non-Deuterated IS) | Rationale for Superiority of this compound |
| Chemical Structure | Identical to Opipramol, with 4 deuterium atoms | Structurally similar tricyclic antidepressant | This compound's identical structure ensures it co-elutes with Opipramol, providing more accurate compensation for matrix effects and chromatographic variability. |
| Mass Difference | +4 Da | Different molecular weight | The mass difference allows for specific detection by the mass spectrometer without interfering with the analyte signal. |
| Retention Time | Nearly identical to Opipramol | Different from Opipramol | Co-elution is crucial for effective compensation of matrix-induced ion suppression or enhancement. |
| Ionization Efficiency | Identical to Opipramol | May differ from Opipramol | Identical ionization behavior leads to more reliable correction for fluctuations in the mass spectrometer's response. |
| Extraction Recovery | Expected to be identical to Opipramol | May differ slightly from Opipramol | Similar physicochemical properties ensure that any loss during sample preparation is mirrored by the internal standard. |
| Matrix Effect | Effectively compensates for matrix effects | Less effective at compensating for matrix effects | As this compound experiences the same matrix effects as the analyte, their ratio remains constant, leading to higher accuracy. |
Performance Data from Bioanalytical Methods
The following table summarizes typical performance data for the quantification of Opipramol in human plasma using different internal standards and analytical techniques.
| Validation Parameter | Method with this compound (LC-MS/MS) | Method with Imipramine (HPLC-UV)[1] |
| Limit of Quantitation (LOQ) | Expected to be low (in the pg/mL range) | 250 pg/mL |
| Linearity (r²) | Typically >0.99 | Not explicitly stated |
| Accuracy | Typically within ±15% of nominal concentration | < 8% inaccuracy |
| Precision (%CV) | Typically <15% | < 9% |
| Recovery | High and consistent | Not explicitly stated |
| Selectivity | High, due to specific mass transitions | Lower, relies on chromatographic separation |
Experimental Protocols
Quantification of Opipramol in Human Plasma using this compound by LC-MS/MS (A Representative Protocol)
This protocol is a representative example based on standard bioanalytical method development for similar compounds.
a. Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma, add 20 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
b. LC-MS/MS Conditions
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min
-
Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.
-
MRM Transitions:
-
Opipramol: m/z 364.3 → 171.2 (example transition)
-
This compound: m/z 368.3 → 175.2 (hypothetical transition based on a +4 Da shift)
-
Quantification of Opipramol in Human Plasma using Imipramine by HPLC-UV[1]
a. Sample Preparation: Liquid-Liquid Extraction
-
To 1.5 mL of human plasma, add imipramine as the internal standard.
-
Extract the sample with tert-butylmethyl ether.
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in the mobile phase.
b. HPLC-UV Conditions
-
Column: Cyanopropyl silica column
-
Detection: UV at 254 nm
Visualizing the Workflow and Mechanism
To better illustrate the experimental process and the underlying pharmacology of Opipramol, the following diagrams are provided.
Caption: Experimental workflow for Opipramol quantification.
Caption: Simplified signaling pathway of Opipramol.
References
Benchmarking Opipramol-d4 performance against certified reference materials
For researchers, scientists, and drug development professionals, the selection of appropriate reference materials is a critical step in ensuring the accuracy and reliability of analytical data. This guide provides a comprehensive performance comparison of Opipramol-d4, a deuterated internal standard, against certified reference materials (CRMs) of Opipramol. The information presented is based on publicly available data and typical performance characteristics of these material types.
This compound is a stable isotope-labeled version of Opipramol, a tricyclic antidepressant and anxiolytic agent. Its primary use is as an internal standard in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) assays. The incorporation of four deuterium atoms results in a mass shift, allowing for its differentiation from the unlabeled analyte while maintaining similar physicochemical properties.
Performance Comparison: this compound vs. Certified Reference Material
The performance of an internal standard is benchmarked against the certified reference material of the analyte it is intended to quantify. While a direct, publicly available head-to-head experimental comparison is limited, this guide synthesizes available data and typical specifications to provide a comparative overview.
| Performance Parameter | This compound (Internal Standard) | Opipramol (Certified Reference Material) |
| Identity | Confirmed by Mass Spectrometry and NMR | Confirmed by various spectroscopic techniques (MS, NMR, IR) |
| Purity (Chemical) | Typically >99% | ≥99.0% (as per available CoA for an analytical standard) |
| Isotopic Purity | Typically ≥98% isotopic enrichment for deuterated standards[1] | Not Applicable |
| Assay | Not applicable (used for relative quantification) | Specified on the Certificate of Analysis (e.g., ≥99.0% by HPLC) |
| Traceability | Traceable to a well-characterized in-house or primary standard | Traceable to national or international standards (e.g., NIST, USP) |
| Primary Use | Internal standard for quantification to correct for matrix effects and analytical variability[2] | Calibration, identification, and quantification of Opipramol |
| Stability | Expected to have similar stability to the unlabeled compound under defined storage conditions | Documented stability data provided with the reference material |
Experimental Protocols
Accurate quantification of Opipramol using this compound as an internal standard relies on validated analytical methods. Below are detailed methodologies for a typical LC-MS/MS experiment.
Key Experiment: Quantification of Opipramol in a Biological Matrix using LC-MS/MS
Objective: To determine the concentration of Opipramol in a biological sample (e.g., plasma, urine) using this compound as an internal standard.
Methodology:
-
Sample Preparation:
-
A specific volume of the biological sample is aliquoted.
-
A known amount of this compound internal standard solution is added.
-
Protein precipitation is performed by adding a solvent like acetonitrile or methanol.
-
The sample is vortexed and centrifuged to pellet the precipitated proteins.
-
The supernatant is collected and may be further diluted or directly injected into the LC-MS/MS system.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: A typical flow rate is between 0.2 and 0.6 mL/min.
-
Injection Volume: 5-10 µL.
-
Column Temperature: Maintained at a constant temperature, for example, 40°C.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transition for Opipramol: The precursor ion (e.g., [M+H]+) is selected and fragmented to a specific product ion.
-
MRM Transition for this compound: A similar transition is monitored for the deuterated internal standard, accounting for the mass difference due to the deuterium labels.
-
-
Data Analysis: The peak area ratio of the analyte (Opipramol) to the internal standard (this compound) is calculated. This ratio is then used to determine the concentration of Opipramol in the sample by comparing it to a calibration curve prepared with known concentrations of the Opipramol CRM and a constant concentration of the internal standard.
-
Signaling Pathway and Experimental Workflow
Opipramol Signaling Pathway
Opipramol primarily acts as a high-affinity agonist for sigma-1 (σ1) and sigma-2 (σ2) receptors.[3] Unlike typical tricyclic antidepressants, it does not significantly inhibit the reuptake of serotonin or norepinephrine. The binding to sigma receptors, which are intracellular chaperone proteins located at the endoplasmic reticulum-mitochondrion interface, modulates calcium signaling and influences various downstream cellular processes.
Caption: Opipramol's mechanism of action via sigma receptor agonism.
LC-MS/MS Experimental Workflow
The following diagram illustrates the logical flow of a quantitative analysis using this compound as an internal standard.
Caption: Workflow for quantitative analysis using an internal standard.
References
Safety Operating Guide
Essential Safety and Logistical Information for Handling Opipramol-d4
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This document provides crucial safety and logistical information for Opipramol-d4, a labeled antidepressant and antipsychotic, focusing on personal protective equipment (PPE), operational procedures, and disposal plans to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, it is essential to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| PPE Category | Specification |
| Eye and Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards.[1][2] |
| Skin Protection | Gloves: Handle with chemical-impermeable gloves (e.g., nitrile or latex) that have been inspected prior to use.[1][2] For prolonged contact, gloves with a higher protection class are recommended.[3] Consider double gloving.[3] Clothing: Wear a lab coat.[3] For larger quantities, fire/flame resistant and impervious clothing or coveralls are recommended.[1][2][3] |
| Respiratory Protection | Use in a well-ventilated area.[3] If exposure limits are exceeded, or if dust formation is likely, a full-face respirator or a NIOSH-approved dust respirator should be used.[1][2][3] |
Operational Plan for Handling this compound
A systematic approach to handling this compound is critical to prevent contamination and accidental exposure.
1. Preparation:
-
Ensure the work area is clean and well-ventilated.[3]
-
Confirm that all necessary PPE is available and in good condition.
-
Have spill cleanup materials readily accessible.
2. Handling:
-
Avoid all personal contact, including inhalation of dust.[3]
-
Wear the appropriate PPE as outlined in the table above.
-
Keep the container securely sealed when not in use.[3]
-
Avoid the formation of dust and aerosols.[2]
3. In Case of a Spill:
-
For minor spills, use dry clean-up procedures to avoid generating dust.[3] You can dampen the material with water to prevent dusting before sweeping.[3]
-
For major spills, evacuate personnel from the area and alert emergency responders.[3]
-
Collect the spilled material and place it in a suitable, sealed container for disposal.[1][2][3]
-
Wash the spill area thoroughly with soap and water.[3]
4. First Aid Measures:
-
If inhaled: Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][2]
-
In case of skin contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[1][2]
-
In case of eye contact: Rinse with pure water for at least 15 minutes and consult a doctor.[1][2]
-
If swallowed: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical help.[1][2]
Disposal Plan
All waste containing this compound must be handled in accordance with local, state, and federal regulations.[3]
-
Unused Material: Dispose of the contents and container at an approved waste disposal plant.[1][2] This may involve a licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[2]
-
Contaminated Materials: Any PPE or other materials that have come into contact with this compound should be considered hazardous waste and disposed of accordingly. Place these materials in a sealed, labeled container.
-
Packaging: Containers should be triple-rinsed (or equivalent) and can then be offered for recycling or reconditioning. Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill.[2]
-
Environmental Precautions: Do not allow the chemical to enter drains or waterways.[1][2]
Experimental Workflow for Safe Handling of this compound
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
